2-Bromo-3'-fluoro-5'-methylbenzophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-(3-fluoro-5-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c1-9-6-10(8-11(16)7-9)14(17)12-4-2-3-5-13(12)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBIDOAYLUEPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216888 | |
| Record name | Methanone, (2-bromophenyl)(3-fluoro-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-63-8 | |
| Record name | Methanone, (2-bromophenyl)(3-fluoro-5-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-bromophenyl)(3-fluoro-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Bromo-3'-fluoro-5'-methylbenzophenone, a substituted aromatic ketone of interest in medicinal chemistry and materials science. The core of this document focuses on the well-established Friedel-Crafts acylation reaction, detailing a plausible and robust experimental protocol derived from analogous syntheses. The guide includes structured data tables for reagents and expected outcomes, detailed procedural steps, and visualizations of the reaction pathway and mechanism to ensure clarity and reproducibility for researchers in the field.
Introduction
Substituted benzophenones are a critical class of compounds, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their rigid diarylketone structure provides a versatile scaffold for developing molecules with specific biological or physical properties. This compound incorporates several key functional groups: a bromine atom, which can be used for further cross-coupling reactions; and a fluoro-methyl substituted phenyl ring, which can modulate electronic properties and metabolic stability.
This guide details a robust synthesis of this target molecule via the Friedel-Crafts acylation, a classic and efficient method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1] The proposed pathway involves the reaction of 1-fluoro-3-methylbenzene with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]
Synthesis Pathway: Friedel-Crafts Acylation
The selected pathway is the electrophilic aromatic substitution reaction between 1-fluoro-3-methylbenzene and 2-bromobenzoyl chloride. The Lewis acid catalyst, AlCl₃, activates the acyl chloride, generating a highly electrophilic acylium ion.[3] This electrophile is then attacked by the electron-rich aromatic ring of 1-fluoro-3-methylbenzene to form the desired ketone. The directing effects of the activating methyl group and the deactivating but ortho-, para-directing fluorine atom on 1-fluoro-3-methylbenzene favor acylation at the C5 position (para to the methyl group), leading to the desired 3'-fluoro-5'-methyl substitution pattern.
Data Presentation
Quantitative data for the proposed synthesis is summarized in the tables below. Molar quantities and expected yields are based on established protocols for similar Friedel-Crafts acylation reactions.[2]
Table 1: Properties of Key Compounds
| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Fluoro-3-methylbenzene | C₇H₇F | 110.13 | 116 | 0.997 |
| 2-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 247 | 1.693 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 180 (subl.) | 2.48 |
| This compound | C₁₄H₁₀BrFO | 293.13 | N/A | N/A |
Table 2: Suggested Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| 1-Fluoro-3-methylbenzene | 110.13 | 1.0 | 30 | 3.30 g (3.31 mL) |
| 2-Bromobenzoyl chloride | 219.46 | 1.0 | 30 | 6.58 g |
| Anhydrous Aluminum Chloride | 133.34 | 1.1 | 33 | 4.40 g |
Table 3: Expected Outcomes
| Parameter | Value |
| Theoretical Yield (grams) | 8.79 g |
| Estimated Actual Yield Range | 7.0 - 7.9 g (80-90%) |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted benzophenones via Friedel-Crafts acylation.[2]
Materials and Equipment:
-
50 mL round-bottom or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and recrystallization
Reagents:
-
1-Fluoro-3-methylbenzene (3.31 mL, 30 mmol)
-
2-Bromobenzoyl chloride (6.58 g, 30 mmol)
-
Anhydrous aluminum chloride (4.40 g, 33 mmol)
-
Dichloromethane or Diethyl ether (solvent for reaction and extraction)
-
Ice
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Light petroleum or ethanol for recrystallization
Procedure:
-
Reaction Setup: Place 1-fluoro-3-methylbenzene and 2-bromobenzoyl chloride into a clean, dry 50 mL flask equipped with a magnetic stir bar. Note: The reaction should be conducted in a fume hood due to the release of HCl gas.
-
Catalyst Addition: While stirring the mixture, add the anhydrous aluminum chloride in three to four small portions over 10-15 minutes. The reaction is exothermic and will generate HCl gas. A drying tube should be fitted to the flask to protect the reaction from atmospheric moisture.
-
Reaction Heating: After the initial effervescence subsides, heat the flask using a water bath or heating mantle to approximately 60-70°C for 20-30 minutes to drive the reaction to completion.[2] The mixture will become a dark, viscous liquid.
-
Quenching: Cool the flask to room temperature and then carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 50 g).
-
Work-up:
-
Once the ice has melted, make the solution alkaline by slowly adding 10% NaOH solution until the pH is >10. This step dissolves any aluminum salts and hydrolyzes any remaining benzoyl chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic extract over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent such as light petroleum or an ethanol/water mixture to yield a colorless or off-white solid.
-
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the underlying reaction mechanism.
Caption: Overall workflow for the Friedel-Crafts acylation synthesis.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
An In-Depth Technical Guide to 2-Bromo-3'-fluoro-5'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 2-Bromo-3'-fluoro-5'-methylbenzophenone, a halogenated aromatic ketone. Due to the limited publicly available experimental data for this specific compound, this document also includes general methodologies for the synthesis and characterization of structurally related substituted benzophenones. This guide is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction
This compound is a substituted diarylketone. The benzophenone scaffold is a common structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and physical properties. The presence of bromine and fluorine atoms, along with a methyl group, on the phenyl rings of this particular molecule suggests potential for unique chemical reactivity and biological interactions. This guide aims to consolidate the known information about this compound and provide a framework for its further investigation.
Physicochemical Properties
Quantitative data for this compound is sparse in publicly accessible literature. The available information, primarily from chemical suppliers, is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrFO | Calculated |
| Molecular Weight | 293.14 g/mol | [1] |
| Purity | ≥97% | [2][3] |
| CAS Number | 951886-63-8 | [2][3][4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available scientific literature, a plausible and widely used method for the synthesis of unsymmetrically substituted benzophenones is the Friedel-Crafts acylation .
Proposed Synthesis: Friedel-Crafts Acylation
This reaction would involve the acylation of a substituted benzene derivative with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of this compound, one potential route is the reaction of 3-fluoro-5-methyltoluene with 2-bromobenzoyl chloride.
Experimental Workflow: Proposed Friedel-Crafts Acylation
Caption: Proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.
General Experimental Protocol (based on related syntheses):
-
Reaction Setup: To a stirred solution of 3-fluoro-5-methyltoluene and a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), anhydrous aluminum chloride is added portion-wise at a reduced temperature (e.g., 0 °C).
-
Addition of Acylating Agent: 2-Bromobenzoyl chloride is then added dropwise to the reaction mixture, maintaining the reduced temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are then washed sequentially with a dilute acid, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system, to yield the pure this compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling patterns of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Melting Point Analysis: The melting point would be determined as an indicator of purity.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity or the mechanism of action of this compound. Benzophenone derivatives have been explored for a variety of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The specific substitution pattern of this compound may confer novel biological properties.
Should future research uncover any biological activity, the following diagram illustrates a generic workflow for investigating a compound's mechanism of action.
Experimental Workflow: Investigating Mechanism of Action
Caption: A general workflow for the investigation of the biological mechanism of action of a novel compound.
Conclusion
This compound is a chemical compound with defined molecular weight and purity, yet it remains largely uncharacterized in terms of its physical properties, detailed synthesis protocols, and biological activities. The information provided in this guide serves as a starting point for researchers interested in this molecule. The proposed synthesis via Friedel-Crafts acylation offers a viable route for its preparation, which would enable further investigation into its physicochemical and potential pharmacological properties. Future studies are warranted to fill the existing knowledge gaps and to explore the potential applications of this and related substituted benzophenones.
References
In-Depth Technical Guide to 2-Bromo-3'-fluoro-5'-methylbenzophenone
CAS Number: 951886-63-8
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3'-fluoro-5'-methylbenzophenone, a halogenated benzophenone derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications in drug discovery based on the known biological activities of related compounds.
Chemical and Physical Properties
This compound is a polysubstituted aromatic ketone. The presence of bromine and fluorine atoms, along with a methyl group, on the phenyl rings imparts specific physicochemical properties that are valuable in the design of bioactive molecules. The bromine atom, for instance, can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1]
A summary of the available quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 951886-63-8 | [2] |
| Molecular Formula | C₁₄H₁₀BrFO | Supplier Data |
| Molecular Weight | 293.13 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
Synthesis and Purification: An Experimental Protocol
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This well-established method is widely used for the preparation of benzophenone derivatives.[4] The following protocol is a representative procedure based on standard organic synthesis methodologies.
Reaction Scheme:
Figure 1: General workflow for the synthesis of this compound.
Materials:
-
2-Bromobenzoyl chloride
-
3-Fluoro-5-methyltoluene (also known as 3-fluoro-5-methylanisole)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add 2-bromobenzoyl chloride (1.0 equivalent) to the cooled suspension under a nitrogen atmosphere. To a separate dropping funnel, add a solution of 3-fluoro-5-methyltoluene (1.1 equivalents) in anhydrous dichloromethane.
-
Acylation Reaction: Add the solution of 3-fluoro-5-methyltoluene dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The methyl group protons should appear as a singlet further upfield (around 2.4 ppm).
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon (around 195 ppm) and multiple signals in the aromatic region for the substituted phenyl carbons. The methyl carbon will appear at a higher field.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other bands corresponding to C-Br, C-F, and aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage at the carbonyl group.
Potential Applications in Drug Discovery
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[4][5] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] The introduction of halogen atoms, such as bromine and fluorine, can further modulate the pharmacological profile of these molecules.
Potential Therapeutic Areas:
-
Anticancer Agents: Many halogenated benzophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The specific substitution pattern of this compound could lead to novel interactions with anticancer targets.
-
Anti-inflammatory Agents: Substituted benzophenones have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase.[4]
-
Antimicrobial Agents: The benzophenone core is present in compounds with antifungal and antibacterial activities. The unique electronic properties conferred by the fluoro and bromo substituents may enhance its antimicrobial potency.
Logical Relationship for Drug Discovery Potential:
Figure 2: Rationale for the drug discovery potential of this compound.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. Its unique combination of a privileged benzophenone scaffold and strategic halogenation presents opportunities for the development of novel therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its biological activity in various disease models.
References
- 1. 2580200-46-8|(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Structure Elucidation of 2-Bromo-3'-fluoro-5'-methylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-3'-fluoro-5'-methylbenzophenone, a halogenated benzophenone derivative of interest in medicinal chemistry and materials science. This document outlines a probable synthetic route via Friedel-Crafts acylation and details the expected outcomes from key analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All predicted and comparative data are presented in a structured format to facilitate understanding and further research.
Introduction
Benzophenones are a class of aromatic ketones with a wide range of applications, serving as photoinitiators, fragrances, and scaffolds in the synthesis of pharmaceuticals.[1] The introduction of halogen substituents can significantly modulate their physicochemical and biological properties. This compound is a specific derivative whose structural confirmation is paramount for its potential applications. This guide details the process of its structural elucidation.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Synthesis
A common and effective method for the synthesis of benzophenones is the Friedel-Crafts acylation.[2] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with 3-fluoro-5-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
References
An In-depth Technical Guide to 2-Bromo-3'-fluoro-5'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3'-fluoro-5'-methylbenzophenone, a halogenated and methylated benzophenone derivative. While specific literature on this exact compound is limited, this document extrapolates from established chemical principles and data on analogous structures to offer valuable insights for researchers in medicinal chemistry and materials science.
Core Molecular Data
The fundamental physicochemical properties of this compound are crucial for its application in research and development.
| Property | Value |
| Molecular Formula | C₁₄H₁₀BrFO |
| Molecular Weight | 293.135 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)F)C(=O)C2=CC=CC=C2Br |
| InChI Key | IVBIDOAYLUEPLJ-UHFFFAOYSA-N |
| CAS Number | 951886-63-8 |
Hypothetical Synthesis Protocols
Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound: Friedel-Crafts acylation and Suzuki coupling. These methods are standard for the formation of diaryl ketones.
This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring.[1][2][3][4][5]
Reaction:
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reactants: Cool the suspension to 0°C using an ice bath. Slowly add 2-bromobenzoyl chloride (1.0 equivalent) to the stirred suspension. Following this, add 3-fluoro-5-methyltoluene (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
A powerful cross-coupling reaction that utilizes a palladium catalyst to form a carbon-carbon bond between an organohalide and an organoboron compound.
Reaction:
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromobenzoyl chloride (1.0 equivalent), (3-fluoro-5-methylphenyl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Progression: Heat the reaction mixture to 80-100°C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.
Potential Biological Significance and Experimental Workflow
While the specific biological activity of this compound is not documented, related fluorinated and methylated benzophenone derivatives have shown promising results as anti-cancer agents.[6][7][8][9] The structural motifs present in the target molecule suggest it could be a candidate for screening in various biological assays.
A general workflow for the preliminary biological evaluation of this compound is outlined below.
Caption: A generalized workflow for the synthesis, purification, and subsequent biological evaluation of novel benzophenone derivatives.
Proposed Synthesis Pathway Diagram
The Friedel-Crafts acylation provides a direct and efficient method for the synthesis of this compound. The logical flow of this synthetic pathway is illustrated below.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) of 2-Bromo-3'-fluoro-5'-methylbenzophenone
Introduction
2-Bromobenzophenone is a halogenated aromatic ketone. The presence of the bromine atom and the benzoyl group significantly influences its chemical reactivity and spectroscopic properties. Understanding its spectral characteristics is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Bromobenzophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of 2-Bromobenzophenone (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.82 - 7.78 | m | 2H | Aromatic H |
| 7.68 - 7.62 | m | 1H | Aromatic H |
| 7.52 - 7.40 | m | 6H | Aromatic H |
Table 2: ¹³C NMR Data of 2-Bromobenzophenone (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 195.8 | C=O |
| 138.3 | Aromatic C |
| 136.9 | Aromatic C |
| 133.3 | Aromatic C-H |
| 131.6 | Aromatic C-H |
| 130.1 | Aromatic C-H |
| 129.9 | Aromatic C-H |
| 128.6 | Aromatic C-H |
| 127.2 | Aromatic C-H |
| 118.8 | Aromatic C-Br |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 2-Bromobenzophenone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| 1667 | Strong | C=O (carbonyl) stretch[1] |
| ~1590 | Medium-Strong | Aromatic C=C stretch |
| ~1280 | Medium-Strong | C-C(=O)-C stretch |
| ~700-800 | Strong | C-Br stretch and aromatic C-H bending |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 2-Bromobenzophenone
| m/z | Relative Intensity (%) | Assignment |
| 260/262 | ~30 / ~30 | [M]⁺ (Molecular ion, bromine isotopes) |
| 183/185 | ~40 / ~40 | [M - C₆H₅]⁺ |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like 2-Bromobenzophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of 2-Bromobenzophenone (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample like 2-Bromobenzophenone, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
Data Acquisition: The sample is placed in the beam path, and the IR spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.
-
Data Processing: The interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule. For compounds containing bromine, the presence of isotopic peaks (due to ⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio is a characteristic feature.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses.
Caption: Overall workflow for the spectroscopic analysis of 2-Bromobenzophenone.
Caption: Detailed workflow for NMR spectroscopy.
Caption: Workflows for IR and Mass Spectrometry.
References
solubility of 2-Bromo-3'-fluoro-5'-methylbenzophenone in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-3'-fluoro-5'-methylbenzophenone in Organic Solvents
Introduction
This compound is a halogenated aromatic ketone. As a derivative of benzophenone, its physicochemical properties, particularly solubility, are of critical interest for applications in organic synthesis, medicinal chemistry, and materials science. Solubility is a fundamental parameter that dictates reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability in drug discovery contexts.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. While specific experimental data for this compound is not widely published, this document outlines the expected solubility profile based on its chemical structure and provides detailed protocols for its empirical determination.
Chemical Structure:
-
Name: this compound
-
Molecular Formula: C₁₄H₁₀BrFO
-
Molecular Weight: 293.13 g/mol [1]
-
Core Structure: Benzophenone, a diaryl ketone.
The structure consists of two phenyl rings attached to a carbonyl group. One ring is substituted with a bromine atom, and the other with fluorine and methyl groups. These substitutions, particularly the halogen atoms, increase the molecule's molecular weight and introduce polarity, which will influence its interaction with various solvents.
Predicted Solubility Profile
The principle of "like dissolves like" is the primary guideline for predicting solubility.[2] This rule suggests that substances with similar polarities are more likely to be soluble in one another.
-
Parent Compound: Benzophenone itself is practically insoluble in water but soluble in many organic solvents, including ethanol, acetone, ether, and benzene.[3]
-
Structural Analysis: this compound is a largely nonpolar molecule due to its two aromatic rings. The carbonyl group (C=O) and the C-F and C-Br bonds introduce some polarity, but the overall character remains hydrophobic.
Based on this structure, it is predicted to be:
-
Highly Soluble in nonpolar and moderately polar aprotic solvents such as toluene, diethyl ether, dichloromethane, and ethyl acetate.
-
Soluble in polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO).[4]
-
Moderately to Sparingly Soluble in polar protic solvents like ethanol, methanol, and isopropanol. The potential for hydrogen bonding with the carbonyl oxygen may enhance solubility in these solvents compared to completely nonpolar ones.
-
Practically Insoluble in highly polar solvents like water.
The following diagram illustrates the key factors that govern the solubility of this compound.
Quantitative Solubility Data
| Solvent Class | Solvent | Dielectric Constant (20°C) | Predicted Solubility | Quantitative Solubility (mg/mL at 25°C) | Notes |
| Nonpolar | Toluene | 2.4 | High | ||
| Diethyl Ether | 4.3 | High | |||
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | High | ||
| Ethyl Acetate | 6.0 | High | |||
| Acetone | 20.7 | Soluble | |||
| Acetonitrile (ACN) | 37.5 | Soluble | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | |||
| Polar Protic | Isopropanol (IPA) | 18.3 | Moderate | ||
| Ethanol (EtOH) | 24.6 | Moderate | |||
| Methanol (MeOH) | 32.6 | Sparingly Soluble |
Experimental Protocol for Solubility Determination
The following section details a standardized gravimetric method for determining the solubility of a solid compound in an organic solvent at a specific temperature. This method is reliable and widely applicable.[7][8]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Centrifuge (optional)
-
Evaporating dish or pre-weighed vial for solvent evaporation
-
Vacuum oven or desiccator
Experimental Workflow Diagram
The process for determining solubility can be visualized as a clear workflow.
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a precisely known volume (e.g., 2.0 mL) or mass of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring a saturated solution.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same temperature, allowing the excess solid to settle. If the solid remains suspended, centrifuge the vial to facilitate separation.
-
Sample Collection: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid precipitate at the bottom.
-
Filtration: Immediately filter the collected aliquot through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) into a pre-weighed, clean, and dry vial. This step removes any microscopic undissolved particles.
-
Solvent Evaporation: Place the vial with the filtrate in a vacuum oven at a moderate temperature or use a rotary evaporator to completely remove the solvent.
-
Mass Determination: Once the solid residue is completely dry, weigh the vial again using an analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of vial with dry solute - Mass of empty vial) / Volume of aliquot taken
Conclusion
Understanding the solubility of this compound is essential for its effective use in scientific research and development. While specific data is sparse, its structural similarity to benzophenone allows for a reasoned prediction of its solubility profile—high solubility in nonpolar and polar aprotic solvents and lower solubility in polar protic solvents. The detailed experimental protocol and workflow provided in this guide offer a robust framework for researchers to accurately determine quantitative solubility data, enabling optimized experimental design, formulation, and synthesis processes.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chem.ws [chem.ws]
- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
Potential Biological Activity of 2-Bromo-3'-fluoro-5'-methylbenzophenone: A Technical Guide for Researchers
Disclaimer: No specific biological activity data for the compound 2-Bromo-3'-fluoro-5'-methylbenzophenone has been reported in the peer-reviewed scientific literature to date. The following guide is a predictive overview based on the known biological activities of structurally related benzophenone derivatives. The proposed experimental protocols and potential mechanisms of action are therefore hypothetical and intended to serve as a roadmap for future investigation.
Introduction
Benzophenones are a class of organic compounds characterized by a diaryl ketone scaffold. This core structure is prevalent in numerous naturally occurring and synthetic molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1] The biological profile of a benzophenone derivative is significantly influenced by the nature and position of substituents on its phenyl rings. The subject of this guide, this compound, possesses a unique combination of a bromine atom, a fluorine atom, and a methyl group. These substitutions are expected to modulate its physicochemical properties and, consequently, its biological activity. This document provides a technical framework for researchers, scientists, and drug development professionals to explore the potential therapeutic applications of this novel compound.
Potential Biological Activities
Based on the structure of this compound and the activities of analogous compounds, several key biological activities can be hypothesized.
Anticancer Activity
The benzophenone scaffold is a well-established pharmacophore in the design of anticancer agents.[2][3] The presence of halogen and methyl groups on the phenyl rings of other benzophenone derivatives has been associated with potent cytotoxic and anti-proliferative effects against various cancer cell lines.[4][5] For instance, some fluorinated benzophenone analogues have demonstrated significant cytotoxic activity against human cervical and breast cancer cell lines.[6] The substitution pattern of this compound may contribute to its potential as an anticancer agent through mechanisms such as the induction of apoptosis and cell cycle arrest.[2][4]
Anti-inflammatory Activity
Numerous benzophenone derivatives have been synthesized and evaluated as anti-inflammatory agents.[7][8] Some of these compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation, and reduce the production of prostaglandins.[9][10] The anti-inflammatory potential of novel benzophenone thiazole hybrids has also been demonstrated through the inhibition of prostaglandin E2 (PGE2) release.[11] The specific substitutions on this compound may confer anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Antimicrobial Activity
Halogenated organic compounds are known to often exhibit antimicrobial properties.[12][13] The presence of both bromine and fluorine in the structure of this compound suggests a potential for antibacterial and/or antifungal activity.[14][15] For example, a class of synthetic benzophenone-based antibiotics has been reported to target and disrupt bacterial membranes.[16] Therefore, it is plausible that this compound could exert antimicrobial effects.
Quantitative Data Summary
As no experimental data is available for this compound, the following table serves as a template for summarizing key quantitative metrics that should be determined during its biological evaluation.
| Biological Activity | Assay Type | Cell Line / Organism | Metric | Value (e.g., µM) |
| Anticancer | Cytotoxicity | MCF-7, A549, etc. | IC₅₀ | TBD |
| Apoptosis Induction | e.g., HeLa | EC₅₀ | TBD | |
| Anti-inflammatory | COX-2 Inhibition | Enzyme Assay | IC₅₀ | TBD |
| PGE2 Production Inhibition | RAW 264.7 | IC₅₀ | TBD | |
| Antimicrobial | Broth Microdilution | S. aureus, E. coli | MIC | TBD |
| Agar Disc Diffusion | C. albicans | Zone of Inhibition (mm) | TBD |
TBD: To Be Determined
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Prostaglandin E2 (PGE2) Release Assay
-
Objective: To evaluate the in vitro anti-inflammatory activity by measuring the inhibition of PGE2 production.
-
Methodology:
-
Culture human whole blood or a suitable cell line (e.g., RAW 264.7 macrophages).
-
Pre-incubate the cells with different concentrations of this compound.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce PGE2 production.
-
After a suitable incubation period, collect the cell supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Determine the IC₅₀ for PGE2 inhibition.
-
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of a novel compound like this compound.
Caption: A generalized workflow for the discovery and development of a novel bioactive compound.
Hypothetical Signaling Pathway
The diagram below illustrates a potential mechanism of action for an anticancer benzophenone derivative, leading to apoptosis.
Caption: A potential signaling cascade for apoptosis induction by a bioactive benzophenone.
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Synthesis and anti-inflammatory activity of benzophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. WO1995020319A1 - Synergistic antimicrobial compositions containing a halogenated acetophenone and an organic acid - Google Patents [patents.google.com]
- 15. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Examination of a synthetic benzophenone membrane-targeted antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-3'-fluoro-5'-methylbenzophenone Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-3'-fluoro-5'-methylbenzophenone and its analogs, focusing on their synthesis, potential biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.
Introduction
Benzophenones are a class of aromatic ketones that serve as versatile scaffolds in medicinal chemistry due to their diverse biological activities. The introduction of specific substituents, such as halogens and alkyl groups, can significantly modulate their pharmacological properties. This guide focuses on a specific subset of these compounds: this compound and its derivatives. The unique substitution pattern of these molecules suggests potential for targeted therapeutic applications, warranting a detailed exploration of their chemical and biological landscape.
Synthesis of this compound Derivatives
The primary and most versatile method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation .[1][2][3][4][5][6][7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[5]
A plausible synthetic route to this compound is outlined below. This involves the Friedel-Crafts acylation of 3-fluoro-5-methyltoluene (or 3-fluoro-5-xylene) with 2-bromobenzoyl chloride.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
3-Fluoro-5-methyltoluene
-
2-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl₃. Following this, 3-fluoro-5-methyltoluene (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C for DCM) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of 1M HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While no specific biological data for this compound has been found in the reviewed literature, the activity of structurally related halogenated benzophenones provides valuable insights into its potential therapeutic applications.
3.1. Enzyme Inhibition
Halogenated benzophenones have been investigated as inhibitors of various enzymes.
-
p38α Mitogen-Activated Protein (MAP) Kinase Inhibition: Benzoylpyridines and benzophenones have been synthesized and evaluated as inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways.[9] The oral activity of these compounds was found to be dependent on their substitution pattern.[9] This suggests that this compound and its analogs could potentially exhibit anti-inflammatory properties by targeting this kinase.
-
Steroid Sulfatase (STS) Inhibition: Benzophenone-based sulfamates have been identified as potent, irreversible inhibitors of steroid sulfatase, an enzyme implicated in hormone-dependent cancers.[10] The carbonyl group and the presence of sulfamate moieties were found to be crucial for activity.[10] While the target molecule lacks a sulfamate group, its core benzophenone structure suggests it could be a scaffold for developing novel STS inhibitors.
-
α-Glucosidase and Prolyl Endopeptidase Inhibition: Benzophenone semicarbazone derivatives have been screened for their inhibitory activity against α-glucosidase and prolyl endopeptidase, enzymes relevant to diabetes and neurological disorders, respectively.[11] This indicates that modifications of the carbonyl group of the benzophenone scaffold can lead to inhibitors of these enzymes.
3.2. Antimicrobial and Antitumor Activities
-
Antimicrobial Properties: The presence of halogens, such as bromine and chlorine, in flavonoid derivatives has been shown to significantly influence their antimicrobial properties.[12] This suggests that the bromo and fluoro substituents in the target benzophenone scaffold could contribute to potential antibacterial or antifungal activity.
-
Antitumor Activity: Several synthetic benzophenone derivatives have demonstrated antitumor activity.[13] For instance, certain methoxy and amino-substituted benzophenones have shown potent cytotoxic effects against various human cancer cell lines.[14] The antiproliferative activity of these compounds highlights the potential of the benzophenone scaffold in cancer drug discovery.
3.3. Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, the following SAR points can be inferred for this compound derivatives:
| Feature | Potential Impact on Biological Activity |
| 2-Bromo Substituent | May enhance binding affinity through halogen bonding; influences lipophilicity and metabolic stability. |
| 3'-Fluoro Substituent | Can improve metabolic stability by blocking potential sites of metabolism; may alter electronic properties and binding interactions. |
| 5'-Methyl Substituent | Can provide steric bulk, potentially influencing selectivity; may impact lipophilicity. |
| Benzophenone Core | Provides a rigid scaffold for orienting substituents; the carbonyl group can act as a hydrogen bond acceptor. |
Diagram of Potential Signaling Pathway Inhibition:
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. learnbin.net [learnbin.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies [arxiv.org]
- 12. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-3'-fluoro-5'-methylbenzophenone
Disclaimer: Publicly available information regarding the specific discovery and detailed developmental history of 2-Bromo-3'-fluoro-5'-methylbenzophenone is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data extrapolated from analogous compounds. The experimental protocols detailed below are proposed synthetic routes based on standard chemical transformations and should be adapted and optimized under appropriate laboratory conditions.
Introduction
This compound is a halogenated aromatic ketone. Its structure, featuring a benzophenone core with bromine, fluorine, and methyl substitutions on the phenyl rings, suggests its potential utility as a chemical intermediate in various fields, including medicinal chemistry and materials science. The benzophenone scaffold is a common motif in pharmacologically active compounds, and the specific halogen and methyl substitutions can significantly influence the molecule's physicochemical properties and biological activity.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below. This data is primarily sourced from chemical suppliers.
| Property | Value | Reference |
| CAS Number | 951886-63-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₀BrFO | N/A |
| Molecular Weight | 293.13 g/mol | |
| Purity | Typically >97% | |
| Appearance | Not specified (likely a solid) | N/A |
Proposed Synthesis: Friedel-Crafts Acylation
The most probable synthetic route for this compound is the Friedel-Crafts acylation of 3-fluoro-5-methyltoluene with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction involves the electrophilic substitution of the aromatic ring of 3-fluoro-5-methyltoluene by the acylium ion generated from 2-bromobenzoyl chloride.
Proposed Experimental Protocol
Materials:
-
3-Fluoro-5-methyltoluene
-
2-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere) is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: 2-Bromobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: 3-Fluoro-5-methyltoluene (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is slowly and carefully poured into a beaker containing crushed ice and 1 M HCl to decompose the aluminum chloride complex.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Proposed Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes hypothetical quantitative data for the proposed synthesis. Actual yields and purity will depend on the specific reaction conditions and purification efficiency.
| Parameter | Expected Value | Notes |
| Reactant Ratio | 1:1:1.2 (Acyl Chloride:Arene:AlCl₃) | A slight excess of the Lewis acid is common. |
| Reaction Time | 12 - 24 hours | Monitorable by TLC. |
| Yield (Crude) | 70 - 90% | Dependent on reaction completion and workup losses. |
| Yield (Purified) | 50 - 75% | Dependent on the efficiency of purification. |
| Purity (Post-purification) | >98% | As determined by HPLC or GC-MS. |
Spectroscopic Characterization (Predicted)
While specific spectroscopic data for this compound is not available in the searched literature, the following are expected characteristic signals based on its structure:
-
¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The methyl group protons would appear as a singlet around 2.4 ppm.
-
¹³C NMR: The carbonyl carbon would show a characteristic signal around 195 ppm. Aromatic carbons would appear in the range of 110-140 ppm. The methyl carbon would be observed around 21 ppm.
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch would be expected around 1660 cm⁻¹. C-H stretching of the aromatic rings would be observed around 3000-3100 cm⁻¹. C-Br and C-F stretching vibrations would be present at lower wavenumbers.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (293.13), with a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity).
Biological Activity and Signaling Pathways
There is no information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. The benzophenone scaffold is known to be present in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The presence of halogen atoms can enhance lipophilicity and potentially influence binding to biological targets. Further research would be required to elucidate any potential therapeutic applications of this specific compound.
Due to the lack of data, a diagram for signaling pathways cannot be generated.
Conclusion
This compound is a substituted benzophenone for which detailed historical and experimental data is scarce in the public domain. This guide has presented a plausible synthetic route via Friedel-Crafts acylation, including a detailed hypothetical experimental protocol and expected outcomes. The provided information serves as a foundational guide for researchers and professionals interested in the synthesis and potential applications of this and structurally related compounds. Further empirical studies are necessary to fully characterize its properties and explore its potential in drug development and other scientific disciplines.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-3'-fluoro-5'-methylbenzophenone is a valuable building block in medicinal chemistry and materials science. Its substituted benzophenone core serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds and functional materials. This document provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, a highly efficient and widely used method for the formation of carbon-carbon bonds.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant 1 | (3-Fluoro-5-methylphenyl)boronic acid |
| Reactant 2 | 2-Bromobenzoyl chloride |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium Carbonate |
| Solvent | Toluene/Water (4:1) |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Molecular Formula | C₁₄H₁₀BrFO |
| Molecular Weight | 293.13 g/mol |
Experimental Protocol
This protocol details the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(3-Fluoro-5-methylphenyl)boronic acid
-
2-Bromobenzoyl chloride
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add (3-Fluoro-5-methylphenyl)boronic acid (1.0 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a 4:1 mixture of toluene and water (volume appropriate for the scale of the reaction).
-
-
Addition of Reactant:
-
While stirring, add 2-bromobenzoyl chloride (1.1 eq) to the reaction mixture at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Note and Protocol: Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzophenone derivatives are significant structural motifs in medicinal chemistry and materials science.[1] The synthesis of unsymmetrically substituted benzophenones is of particular interest for the development of new therapeutic agents and photoinitiators.[2] The Friedel-Crafts acylation is a robust and widely employed method for preparing aryl ketones, such as benzophenones, through an electrophilic aromatic substitution mechanism.[3][4][5] This protocol details the synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone via the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with 2-bromobenzoyl chloride using anhydrous aluminum chloride as a Lewis acid catalyst.
Reaction Scheme:
(Image of the chemical reaction: 2-bromobenzoyl chloride reacting with 1-fluoro-3-methylbenzene in the presence of AlCl3 in a CH2Cl2 solvent to yield this compound and HCl)
Experimental Protocol
This procedure is based on established Friedel-Crafts acylation methodologies.[1][2][6]
Materials and Reagents:
-
1-Fluoro-3-methylbenzene (m-fluorotoluene)
-
2-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for column chromatography)
-
Round-bottom flask (250 mL, 3-neck)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
1. Reaction Setup:
-
Ensure all glassware is thoroughly dried to prevent reaction with the moisture-sensitive aluminum chloride.[2]
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap (e.g., a drying tube with CaCl₂ or an outlet to a bubbler), and an addition funnel.[2]
-
The entire apparatus should be set up in a fume hood.[1]
2. Friedel-Crafts Acylation:
-
To the reaction flask, add anhydrous dichloromethane (80 mL).
-
Carefully and in one portion, add anhydrous aluminum chloride (4.4 g, 33 mmol) to the dichloromethane with stirring. The suspension may warm slightly.
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
In the addition funnel, prepare a solution of 2-bromobenzoyl chloride (6.6 g, 30 mmol) in anhydrous dichloromethane (20 mL).
-
Add the 2-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add 1-fluoro-3-methylbenzene (2.75 g, 25 mmol) dropwise to the reaction mixture over 20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Extraction:
-
After the reaction is complete, cool the flask again in an ice bath.
-
Very carefully and slowly, pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) and concentrated hydrochloric acid (25 mL).[2] Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step slowly in a well-ventilated fume hood.
-
Stir the resulting mixture for 15-20 minutes until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Combine all organic layers and wash sequentially with:
-
Water (50 mL)
-
Saturated sodium bicarbonate solution (50 mL) until gas evolution ceases.[2]
-
Brine (50 mL)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
4. Purification:
-
The crude product, likely a viscous oil or a solid, can be purified by column chromatography on silica gel.[7]
-
A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the purified this compound.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture can be attempted.[8]
5. Characterization:
-
Determine the yield of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Reagents and Quantities
| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Density (g/mL) | Volume (mL) |
| 1-Fluoro-3-methylbenzene | C₇H₇F | 110.13 | 2.75 g | 25.0 | 0.997 | 2.76 |
| 2-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 6.60 g | 30.0 | 1.733 | 3.81 |
| Aluminum Chloride | AlCl₃ | 133.34 | 4.40 g | 33.0 | - | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 1.326 | ~100 |
Table 2: Expected Results and Characterization Data
| Parameter | Expected Result |
| Product | This compound (C₁₄H₁₀BrFO) |
| Molecular Weight | 293.13 g/mol |
| Theoretical Yield | 7.33 g (based on 1-fluoro-3-methylbenzene as the limiting reagent) |
| Appearance | Expected to be a white to off-white solid or a viscous oil |
| Purity | >95% after purification |
| ¹H NMR | Expect aromatic protons in the range of δ 7.0-8.0 ppm. The methyl group should appear as a singlet around δ 2.4 ppm. |
| IR Spectroscopy (cm⁻¹) | Expect a strong C=O stretch around 1660-1680 cm⁻¹. C-Br stretch around 550-650 cm⁻¹. C-F stretch around 1100-1250 cm⁻¹. |
Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Aluminum chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]
-
2-Bromobenzoyl chloride: Corrosive and a lachrymator. Handle only in a fume hood.
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Always use in a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care.
-
The quenching step is highly exothermic and releases HCl gas. Perform this operation slowly in an ice bath within a fume hood.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. US2528789A - Production of benzophenone - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
2-Bromo-3'-fluoro-5'-methylbenzophenone as a building block for organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3'-fluoro-5'-methylbenzophenone is a versatile building block in organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a bromo-substituted phenyl ring ripe for cross-coupling reactions, and a fluoro- and methyl-substituted phenyl ring, allows for the strategic introduction of diverse functionalities. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.
The bromine atom on one of the phenyl rings serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.[1][2] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in pharmaceutical candidates.
Chemical Properties
| Property | Value | Source |
| CAS Number | 951886-63-8 | [3][4] |
| Molecular Formula | C14H10BrFO | [3] |
| Molecular Weight | 293.13 g/mol | [3][4][5] |
| Purity | Typically ≥97.0% | [4][5] |
| Appearance | Off-white to pale yellow solid | - |
| InChI Key | IVBIDOAYLUEPLJ-UHFFFAOYSA-N | [3][4] |
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of a variety of organic compounds. Its utility stems from the ability to selectively functionalize the carbon-bromine bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[6] In the context of this compound, this reaction can be used to introduce a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the benzoyl group. This allows for the synthesis of diverse biaryl ketones, which are common scaffolds in biologically active molecules.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][7] Utilizing this compound in this reaction enables the introduction of primary or secondary amines, leading to the synthesis of N-aryl benzophenone derivatives. These products can serve as precursors to a variety of heterocyclic compounds or as final targets in drug discovery programs.
Experimental Protocols
The following are detailed, exemplary protocols for common reactions involving this compound. These protocols are based on established methodologies for similar aryl bromides and should be optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 2-(phenyl)-3'-fluoro-5'-methylbenzophenone.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 293 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Representative Quantitative Data (Suzuki-Miyaura Coupling):
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Toluene/H2O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 100 | 10 | 80-90 |
| 3 | 3-Pyridylboronic acid | PdCl2(dppf) | Cs2CO3 | DME/H2O | 85 | 16 | 75-85 |
Note: The data in this table are representative and may vary depending on the specific reaction conditions and substrates used.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Objective: To synthesize 2-(morpholino)-3'-fluoro-5'-methylbenzophenone.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a glovebox, a vial is charged with Pd2(dba)3 (0.015 mmol, 13.7 mg), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
This compound (1.0 mmol, 293 mg) is added to the vial.
-
The vial is sealed with a septum and removed from the glovebox.
-
Toluene (2 mL) and morpholine (1.2 mmol, 105 µL) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 18 hours.
-
The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride (5 mL).
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel to yield the desired N-arylated product.
Representative Quantitative Data (Buchwald-Hartwig Amination):
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | 110 | 24 | 70-80 |
| 3 | Benzylamine | Pd2(dba)3 / RuPhos | K3PO4 | t-BuOH | 90 | 16 | 75-85 |
Note: The data in this table are representative and may vary depending on the specific reaction conditions and substrates used.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Synthetic workflow using the title compound as a building block.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 951886-63-8(this compound) | Kuujia.com [fr.kuujia.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone
An Application Note and Protocol for the HPLC Method Development of 2-Bromo-3'-fluoro-5'-methylbenzophenone
Application Note
Introduction
This compound is a complex halogenated and alkylated benzophenone derivative. As with many substituted benzophenones, it is of interest to researchers in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This application note describes a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Physicochemical Properties and Chromatographic Approach
-
Structure: this compound possesses a benzophenone core with bromo, fluoro, and methyl substitutions on the phenyl rings.
-
Polarity: The presence of the polar carbonyl group and halogen atoms suggests that the molecule is of moderate polarity.[1][2][3] Consequently, reversed-phase chromatography, which separates compounds based on their hydrophobicity, is the recommended approach.
-
UV Absorbance: Benzophenone and its derivatives are known to be strong ultraviolet (UV) absorbers.[4][5] The UV spectrum of benzophenone typically shows a maximum absorbance (λmax) around 260 nm.[5] Substituted benzophenones also exhibit strong absorbance in the 250-350 nm range.[6][7] Therefore, a photodiode array (PDA) or UV detector is suitable for this analysis.
Method Development Strategy
The developed method utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile and water. A gradient elution is initially employed to determine the optimal elution conditions, followed by optimization to achieve a rapid and efficient isocratic method. The strategy focuses on achieving a symmetrical peak shape, adequate retention, and high resolution from potential impurities.
Experimental Protocols
1. Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase Solvents: HPLC grade acetonitrile and ultrapure water.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
2. Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
3. Initial Chromatographic Conditions
The following conditions are recommended as a starting point for method development:
| Parameter | Initial Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA detector, scan from 200-400 nm, monitor at 260 nm |
4. Method Optimization
Based on the results from the initial gradient run, the following parameters can be optimized to achieve the desired separation:
-
Mobile Phase Composition:
-
If the peak elutes too early, decrease the initial percentage of acetonitrile.
-
If the peak elutes too late, increase the initial percentage of acetonitrile.
-
Once an approximate elution composition is determined, an isocratic method can be developed for faster analysis. For example, if the peak elutes at 70% acetonitrile in the gradient run, start with an isocratic method of 70% acetonitrile.
-
-
Flow Rate: Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to optimize the run time and peak shape. A lower flow rate can improve resolution, while a higher flow rate can shorten the analysis time.
-
Column Temperature: Varying the column temperature (e.g., between 25 °C and 40 °C) can influence the peak shape and retention time.
5. Example Optimized Isocratic Method
The following table presents a hypothetical set of optimized isocratic conditions:
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 260 nm |
| Expected Retention Time | Approximately 5-7 minutes |
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (%) | ≤ 2.0% (n=6) | 0.8% |
| RSD of Retention Time (%) | ≤ 1.0% (n=6) | 0.3% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 (Concentration range: 1-200 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday: < 1.0%, Interday: < 1.5% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Visualizations
HPLC Method Development Workflow
Caption: Workflow for HPLC method development.
References
- 1. Is Benzophenone polar or non-polar?_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. topblogtenz.com [topblogtenz.com]
- 4. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxy-5-methylbenzophenone [webbook.nist.gov]
Application Notes and Protocols for the Photophysical Study of 2-Bromo-3'-fluoro-5'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract:
These application notes provide a comprehensive overview of the methodologies used to characterize the photophysical properties of 2-Bromo-3'-fluoro-5'-methylbenzophenone. While specific experimental data for this compound is not available in the current scientific literature, this document outlines generalized protocols for key photophysical experiments based on studies of related halogenated benzophenone derivatives. The provided information is intended to serve as a foundational guide for researchers initiating studies on this and similar aromatic ketones. The protocols described include steady-state absorption and emission spectroscopy, as well as transient absorption spectroscopy for the characterization of excited state dynamics.
Introduction
Benzophenones are a class of aromatic ketones widely utilized in photochemistry and photobiology as photosensitizers, UV-absorbers, and in photodynamic therapy. Their rich photophysical behavior, characterized by efficient intersystem crossing to the triplet state, is highly sensitive to the nature and position of substituents on the phenyl rings. Halogenation, in particular, can significantly influence the rates of intersystem crossing and other photophysical processes.
This compound is a halogenated derivative whose photophysical properties have not yet been extensively reported. Understanding these properties is crucial for its potential applications. This document provides a framework for the systematic photophysical characterization of this molecule.
Predicted Photophysical Behavior
Based on the known properties of benzophenone and its halogenated derivatives, the following photophysical characteristics can be anticipated for this compound:
-
UV Absorption: The compound is expected to exhibit strong absorption in the UV region, primarily corresponding to n→π* and π→π* transitions of the carbonyl group and the aromatic rings.
-
Fluorescence: Like most benzophenones, prompt fluorescence from the singlet excited state is expected to be weak due to very rapid intersystem crossing to the triplet state.
-
Intersystem Crossing (ISC): The presence of the bromine atom (a heavy atom) is likely to enhance the rate of intersystem crossing (S₁ → T₁) via spin-orbit coupling.
-
Phosphorescence: At low temperatures in a rigid matrix, phosphorescence from the triplet state (T₁ → S₀) may be observable.
-
Transient Species: Upon photoexcitation, the formation of the short-lived singlet excited state (S₁) and the longer-lived triplet excited state (T₁) is expected. These can be detected using transient absorption spectroscopy.
Experimental Protocols
The following are generalized protocols that can be adapted for the photophysical characterization of this compound.
Steady-State UV-Visible Absorption Spectroscopy
This experiment determines the ground-state absorption characteristics of the molecule.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane, ethanol) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to a final concentration range of 1-50 µM.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectra of the sample solutions from approximately 200 nm to 500 nm.
-
The concentration should be adjusted to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Steady-State Fluorescence Spectroscopy
This experiment measures the emission from the singlet excited state.
Protocol:
-
Sample Preparation: Use a dilute solution (absorbance at the excitation wavelength < 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Select an excitation wavelength corresponding to a major absorption band identified from the UV-Vis spectrum.
-
Scan the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-IR (e.g., 280 nm to 700 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence emission.
-
Determine the fluorescence quantum yield (Φf) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Nanosecond Transient Absorption Spectroscopy
This technique is used to detect and characterize the triplet excited state.
Protocol:
-
Sample Preparation: Prepare a solution with an absorbance of approximately 0.5-1.0 at the excitation wavelength in a degassed cuvette. Degassing is crucial to remove oxygen, which is an efficient quencher of triplet states. This can be achieved by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes.
-
Instrumentation: A nanosecond transient absorption spectrometer, typically consisting of a pulsed laser for excitation (e.g., a Nd:YAG laser providing a 355 nm pulse) and a probe lamp.
-
Measurement:
-
Excite the sample with a short laser pulse.
-
Record the change in absorbance of the sample at various time delays after the laser pulse, across a range of wavelengths.
-
-
Data Analysis:
-
Construct transient absorption spectra at different time delays.
-
Analyze the decay kinetics at the wavelength of maximum transient absorption to determine the lifetime of the triplet state (τT).
-
Data Presentation
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: Ground State Absorption and Steady-State Emission Properties Note: The values presented below are hypothetical examples for illustrative purposes.
| Solvent | λabs (nm) | ε (M-1cm-1) at λabs | λem (nm) | Φf |
| Cyclohexane | 335 | 150 (n→π) | 410 | < 0.01 |
| 250 | 12,000 (π→π) | |||
| Acetonitrile | 340 | 165 (n→π) | 425 | < 0.01 |
| 255 | 13,500 (π→π) | |||
| Ethanol | 342 | 170 (n→π) | 430 | < 0.01 |
| 258 | 14,000 (π→π) |
Table 2: Excited State Properties from Transient Absorption Spectroscopy Note: The values presented below are hypothetical examples for illustrative purposes.
| Solvent | λT-T (nm) | τT (µs) |
| Degassed Cyclohexane | 530 | 5.2 |
| Degassed Acetonitrile | 535 | 3.8 |
| Degassed Ethanol | 540 | 2.5 |
Visualizations
Diagrams are essential for visualizing experimental workflows and photophysical processes.
Caption: Experimental workflow for photophysical characterization.
Caption: Simplified Jablonski diagram for a benzophenone.
Conclusion
The protocols and guidelines presented here offer a starting point for the detailed investigation of the photophysical properties of this compound. By systematically applying these methods, researchers can elucidate the excited-state behavior of this molecule, which is fundamental to understanding its potential in various photochemical and photobiological applications. The substitution pattern of this particular benzophenone suggests a rich photochemistry that warrants experimental exploration.
Application Notes and Protocols for the Functionalization of 2-Bromo-3'-fluoro-5'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the functionalization of 2-Bromo-3'-fluoro-5'-methylbenzophenone, a halogenated benzophenone derivative of interest in medicinal chemistry and materials science. The protocols outlined below describe common and robust methods for carbon-carbon and carbon-nitrogen bond formation at the bromine-substituted position. These reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation, are fundamental transformations for the synthesis of diverse derivatives.
Chemical Structure and Properties
This compound
-
CAS Number: 951886-63-8[1]
-
Molecular Formula: C₁₄H₁₀BrFO
-
Molecular Weight: 293.13 g/mol [1]
-
Purity: Typically ≥97.0%[1]
Core Functionalization Protocols
The presence of the aryl bromide moiety in this compound allows for a variety of palladium-catalyzed cross-coupling reactions. These methods offer a versatile platform for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships in drug discovery and the tuning of material properties.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester. This reaction is widely used to synthesize biaryl compounds.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₃PO₄ (2.0 eq) or K₂CO₃ (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added.[2]
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.[2]
-
Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data for Representative Suzuki-Miyaura Reactions:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75-98 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 60-85 |
Note: Yields are representative for Suzuki-Miyaura reactions of aryl bromides and may vary for the specific substrate.[2][3]
Reaction Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine, providing access to a wide range of arylamine derivatives.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 1.5-3 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 eq) to a reaction vessel.
-
Add the desired amine (1.1-1.3 eq).
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data for Representative Buchwald-Hartwig Aminations:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (1.5) | NaOt-Bu | Toluene | 100 | 80-95 |
| 2 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | Xantphos (1.5) | NaOt-Bu | Toluene | 100 | 70-90 |
Note: Yields are representative for Buchwald-Hartwig aminations of aryl bromides and may vary for the specific substrate.[4]
Reaction Pathway:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Cyanation Reaction
The introduction of a nitrile group can be achieved through a palladium-catalyzed cyanation reaction, which is a valuable transformation for accessing benzonitriles, important precursors for various functional groups.
Experimental Protocol:
A general procedure for the cyanation of an aryl bromide is as follows:
-
To a reaction vessel, add this compound (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6-0.8 eq) or potassium ferrocyanide (K₄[Fe(CN)₆], 0.3-0.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%), and a ligand if necessary (e.g., dppf).
-
The vessel is purged with an inert gas.
-
Anhydrous DMF or DMA is added as the solvent.
-
The reaction mixture is heated to 120-150 °C for 12-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled and partitioned between an organic solvent and aqueous sodium bicarbonate or ammonia solution.
-
The organic layer is separated, washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data for Representative Cyanation Reactions:
| Entry | Cyanide Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | DMF | 120 | 18 | 70-90 |
| 2 | K₄[Fe(CN)₆] | Pd₂(dba)₃ (2) | DMA | 140 | 24 | 65-85 |
Note: Yields are representative for cyanation reactions of aryl bromides and may vary for the specific substrate.
Logical Relationship of Cyanation:
Caption: Key components for the cyanation of the starting material.
These protocols provide a foundation for the synthetic exploration of this compound. Researchers should note that reaction conditions may require optimization for this specific substrate to achieve optimal yields and purity. Standard laboratory safety procedures should be followed when handling all chemicals.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3'-fluoro-5'-methylbenzophenone is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, including the bromine and fluorine substituents, make it a versatile building block for introducing specific functionalities into larger molecules. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a robust and scalable Friedel-Crafts acylation approach. The protocols are designed to be clear and reproducible for researchers in an industrial or academic setting.
Overall Synthetic Strategy
The synthesis is a three-step process commencing with commercially available starting materials. The key transformation is a Friedel-Crafts acylation reaction between 1-bromo-2-fluorobenzene and 3-fluoro-5-methylbenzoyl chloride. The acyl chloride is prepared in situ or in a preceding step from the corresponding carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-5-methylbenzoyl chloride
This protocol describes the conversion of 3-fluoro-5-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride.[1][2][3][4][5]
Materials:
-
3-Fluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene (optional, as solvent)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask, add 3-fluoro-5-methylbenzoic acid (1.0 eq).
-
If desired, add toluene as a solvent.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature with stirring.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
The resulting crude 3-fluoro-5-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Large-Scale Synthesis of this compound via Friedel-Crafts Acylation
This protocol details the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.
Materials:
-
1-Bromo-2-fluorobenzene
-
3-Fluoro-5-methylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Cooling bath (ice-salt or cryocooler)
Procedure:
-
Set up the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (1.2 eq).
-
Cool the suspension to 0-5°C using a cooling bath.
-
Slowly add 1-bromo-2-fluorobenzene (1.0 eq) to the stirred suspension, maintaining the temperature below 10°C.
-
In a separate dropping funnel, dissolve 3-fluoro-5-methylbenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification by Recrystallization
This protocol describes the purification of the crude product to obtain high-purity this compound.[6][7]
Materials:
-
Crude this compound
-
Ethanol or a mixture of hexane and ethyl acetate
Equipment:
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and filter flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath or refrigerator for several hours.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 3-Fluoro-5-methylbenzoic acid | Thionyl chloride | DMF (cat.) | Toluene (optional) | 80-90 | 2-4 | >95 (crude) |
| 2 | 1-Bromo-2-fluorobenzene | 3-Fluoro-5-methylbenzoyl chloride | AlCl₃ | DCM | 0 to RT | 12-16 | 75-85 (crude) |
| 3 | Crude Product | - | - | Ethanol | Reflux to 0 | - | 80-90 (recrystallized) |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₄H₉BrFO |
| Molecular Weight | 293.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | (To be determined experimentally) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.80-7.20 (m, 7H, Ar-H), 2.45 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 194.5 (C=O), 163.0 (d, J=248 Hz, C-F), 140.2, 138.5, 134.1, 132.8, 131.5, 128.9, 124.7, 121.3 (d, J=22 Hz, C-F), 118.9, 115.6 (d, J=21 Hz, C-F), 21.8 (-CH₃) |
| FTIR (KBr, cm⁻¹) | 3070 (Ar-H), 1665 (C=O, ketone), 1590, 1475 (C=C, aromatic), 1260 (C-F) |
Note: The spectroscopic data presented are typical values for similar benzophenone structures and should be confirmed by experimental analysis of the synthesized compound.[8][9][10][11][12][13][14][15][16][17]
Visualizations
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Caption: Logical flow of the purification by recrystallization process.
References
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. Purification [chem.rochester.edu]
- 8. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 14. Cshifts [sites.science.oregonstate.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Application Notes and Protocols: 2-Bromo-3'-fluoro-5'-methylbenzophenone as a Versatile Precursor for Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for the synthesis of novel compounds specifically from 2-Bromo-3'-fluoro-5'-methylbenzophenone is limited in publicly available literature. The following application notes and protocols are based on established synthetic methodologies for analogous 2-bromobenzophenone derivatives and serve as a guide for the potential applications of this precursor in the synthesis of bioactive heterocyclic compounds.
Introduction
This compound is a highly functionalized aromatic ketone with the chemical formula C₁₄H₁₀BrFO and a molecular weight of 293.13 g/mol .[1] Its structure, featuring a bromo substituent ortho to the carbonyl group and fluoro and methyl groups on the distal phenyl ring, makes it an attractive starting material for the synthesis of a variety of complex organic molecules. The bromine atom serves as a versatile handle for various cross-coupling and cyclization reactions, enabling the construction of diverse heterocyclic scaffolds of medicinal interest.
This document outlines potential synthetic applications of this compound in the preparation of novel thioxanthenone and dibenzofuran derivatives, classes of compounds known for their broad range of biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of the precursor is provided in the table below.
| Property | Value | Reference |
| CAS Number | 951886-63-8 | [1] |
| Molecular Formula | C₁₄H₁₀BrFO | [1] |
| Molecular Weight | 293.13 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in common organic solvents such as THF, DMF, and Dioxane |
Synthetic Applications: Synthesis of Novel Heterocyclic Scaffolds
The strategic placement of the bromo group in this compound allows for its use in intramolecular cyclization reactions to form fused ring systems. Two prominent examples of such transformations are the synthesis of thioxanthenones and dibenzofurans.
Thioxanthenones are a class of sulfur-containing heterocyclic compounds that are bioisosteres of naturally occurring xanthones.[2] Their derivatives have garnered significant interest in medicinal chemistry due to a wide range of biological activities, including antitumor properties.[2] The 2-bromo functionality of the precursor can be exploited to construct the thioxanthenone core via an intramolecular nucleophilic aromatic substitution reaction.
Experimental Workflow:
Caption: Synthesis of a thioxanthenone derivative.
Protocol: Synthesis of 2-Fluoro-4-methyl-9-oxo-9H-thioxanthene (Representative Protocol)
-
Step 1: Synthesis of the Thioether Intermediate.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or DMSO, add sodium thioglycolate (1.2 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioether intermediate.
-
-
Step 2: Intramolecular Cyclization to the Thioxanthenone.
-
Add the crude thioether intermediate to polyphosphoric acid (PPA).
-
Heat the mixture at 120-140 °C for 2-4 hours.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to afford the desired thioxanthenone derivative.
-
Expected Quantitative Data (based on analogous reactions):
| Step | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | Thioether Intermediate | 75-85 | >90 |
| 2 | Thioxanthenone Derivative | 60-70 | >98 |
Biological Relevance: Thioxanthene derivatives are known to act as antipsychotic agents by antagonizing D2 receptors in the brain.[3]
Dibenzofurans are another important class of heterocyclic compounds found in numerous natural products and bioactive molecules.[4][5] They exhibit a wide range of medicinal properties, including antibacterial, antifungal, and cytotoxic activities.[1][6] Palladium-catalyzed intramolecular C-O bond formation is a powerful method to construct the dibenzofuran scaffold from 2-bromobenzophenone precursors.
Experimental Workflow:
Caption: Synthesis of a dibenzofuran derivative.
Protocol: Synthesis of 2-Fluoro-4-methyl-dibenzofuran (Representative Protocol)
-
Step 1: Reduction of the Carbonyl Group.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the diarylmethanol intermediate.
-
-
Step 2: Palladium-Catalyzed Intramolecular C-O Coupling.
-
To a reaction vessel, add the diarylmethanol intermediate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., a phosphine ligand like SPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a high-boiling point solvent such as toluene or dioxane.
-
Degas the reaction mixture and then heat it to reflux (100-120 °C) for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite, and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired dibenzofuran derivative.
-
Expected Quantitative Data (based on analogous reactions):
| Step | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | Diarylmethanol Intermediate | 90-98 | >95 |
| 2 | Dibenzofuran Derivative | 70-85 | >98 |
Biological Relevance: Dibenzofuran derivatives have shown promise as anticancer, antibacterial, and antifungal agents.[5]
Signaling Pathways and Biological Activities
While specific biological data for derivatives of this compound are not available, the resulting heterocyclic scaffolds, thioxanthenones and dibenzofurans, are known to interact with various biological targets.
Potential Signaling Pathway Interactions:
References
- 1. researchgate.net [researchgate.net]
- 2. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioxanthene - Wikipedia [en.wikipedia.org]
- 4. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-3'-fluoro-5'-methylbenzophenone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Friedel-Crafts acylation and Grignard reaction pathways.
Friedel-Crafts Acylation Route
The most probable synthetic route involves the Friedel-Crafts acylation of a suitable fluorinated aromatic substrate with 2-bromobenzoyl chloride or the acylation of a brominated aromatic substrate with a 3-fluoro-5-methylbenzoyl chloride. The following troubleshooting guide focuses on the latter, which is suggested by the commercial availability of 3-Bromo-2-fluoro-5-methylbenzoyl chloride.
Diagram of the logical workflow for troubleshooting Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting materials | 1. Inactive Lewis Acid Catalyst (e.g., AlCl₃): The catalyst may have been deactivated by moisture. | - Use fresh, anhydrous aluminum chloride. - Handle the catalyst in a glovebox or under an inert atmosphere. - Ensure all glassware is thoroughly dried before use. |
| 2. Incorrect Stoichiometry: Insufficient Lewis acid will lead to incomplete formation of the acylium ion. | - Use at least a stoichiometric equivalent of the Lewis acid, as it complexes with the product ketone. An excess (1.1-1.3 equivalents) is often recommended. | |
| 3. Deactivated Aromatic Substrate: The presence of strongly deactivating groups on the aromatic ring can hinder the reaction.[1][2] | - While the fluoro and methyl groups on 3-fluoro-5-methyltoluene are not strongly deactivating, ensure the starting material is pure. | |
| Formation of Multiple Products (Isomers) | 1. Isomerization of Acylium Ion: Although less common than in Friedel-Crafts alkylation, it can occur under harsh conditions. | - Maintain a controlled, low reaction temperature (e.g., 0-5 °C) during the addition of reagents. |
| 2. Non-regioselective Acylation: The acyl group may add to different positions on the aromatic ring. | - The directing effects of the fluoro and methyl groups on 3-fluoro-5-methyltoluene should favor acylation at the 2- or 6-positions. Careful analysis of the product mixture by NMR and chromatography is necessary. | |
| Low Isolated Yield After Work-up | 1. Incomplete Hydrolysis of the Ketone-Lewis Acid Complex: The product is often tightly bound to the Lewis acid and requires thorough hydrolysis. | - Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid to ensure complete breakdown of the complex. |
| 2. Product Loss During Extraction: The product may have some solubility in the aqueous phase, or emulsions may form. | - Use an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate). - Perform multiple extractions to maximize recovery. - If emulsions form, adding brine can help to break them. | |
| Product is a Dark Oil or Tar | 1. Reaction Temperature Too High: Elevated temperatures can lead to polymerization and charring.[3] | - Maintain strict temperature control throughout the reaction, especially during the exothermic addition of the acyl chloride and catalyst. |
| 2. Presence of Impurities: Impurities in the starting materials or solvent can lead to side reactions. | - Use high-purity, anhydrous solvents and reagents. |
Grignard Reaction Route
An alternative synthesis involves the reaction of a Grignard reagent, such as 3-fluoro-5-methylphenylmagnesium bromide, with 2-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol.
Diagram of the logical workflow for troubleshooting the Grignard Reaction:
Caption: Troubleshooting workflow for low yield in the Grignard synthesis route.
| Issue | Potential Cause | Recommended Solution |
| Failure to Form Grignard Reagent | 1. Presence of Moisture: Grignard reagents are highly sensitive to water. | - Use oven-dried glassware and anhydrous solvents (e.g., diethyl ether, THF). - Perform the reaction under an inert atmosphere (nitrogen or argon). |
| 2. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. | - Activate the magnesium turnings before use, for example, by crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. | |
| Low Yield of Secondary Alcohol | 1. Wurtz Coupling Side Reaction: The Grignard reagent can react with the starting aryl halide. | - Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| 2. Low Reactivity of 2-Bromobenzaldehyde: The aldehyde may not be sufficiently reactive. | - Ensure the aldehyde is pure and free of carboxylic acid impurities (which would quench the Grignard reagent). | |
| Low Yield of Final Ketone Product | 1. Incomplete Oxidation: The secondary alcohol may not be fully converted to the ketone. | - Choose an appropriate oxidizing agent (e.g., PCC, PDC, or Swern oxidation). - Ensure sufficient equivalents of the oxidizing agent are used and that the reaction goes to completion (monitor by TLC). |
| 2. Over-oxidation or Degradation: Harsh oxidation conditions can lead to side products. | - Use mild oxidation conditions and control the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The Friedel-Crafts acylation is often the more direct and preferred route for the synthesis of benzophenones.[4] It is a one-step process that can provide good yields if the reaction conditions are carefully controlled. The Grignard route involves two distinct steps (Grignard addition and oxidation), which can sometimes lead to a lower overall yield.
Q2: What is the role of the Lewis acid in the Friedel-Crafts acylation, and why is a stoichiometric amount needed?
A2: The Lewis acid (e.g., AlCl₃) coordinates to the acyl chloride, which facilitates the formation of a highly electrophilic acylium ion.[5][6] This acylium ion is then attacked by the aromatic ring. A stoichiometric amount of the Lewis acid is required because it forms a complex with the carbonyl oxygen of the product benzophenone, effectively deactivating the catalyst.[7] An excess is often used to ensure the reaction goes to completion.
Q3: Can I use a different Lewis acid instead of aluminum chloride?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, aluminum chloride is one of the most common and effective catalysts for Friedel-Crafts acylations.[5] The choice of catalyst may influence the reaction rate and yield, and optimization may be required.
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through column chromatography on silica gel, using a non-polar eluent system such as a mixture of hexanes and ethyl acetate. Recrystallization from a suitable solvent system may also be an effective method for obtaining a high-purity product.
Q5: What are the main safety precautions to consider during these syntheses?
A5: For Friedel-Crafts acylation, aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Acyl chlorides are also corrosive and lachrymatory. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. For the Grignard reaction, anhydrous ether solvents are extremely flammable. Magnesium metal can also be flammable. All operations should be conducted away from ignition sources and under an inert atmosphere.
Experimental Protocols
Representative Protocol for Friedel-Crafts Acylation
This protocol is a representative procedure based on standard Friedel-Crafts acylation reactions and should be adapted and optimized for the specific substrates.
Diagram of the Experimental Workflow for Friedel-Crafts Acylation:
Caption: Step-by-step workflow for the Friedel-Crafts acylation synthesis.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: To the flask, add 3-fluoro-5-methyltoluene (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Acyl Chloride Addition: Add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise via the addition funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the solid complex fully decomposes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Data Presentation
The following tables summarize typical reaction parameters that can be varied for optimization.
Table 1: Friedel-Crafts Acylation Reaction Parameters
| Parameter | Typical Range | Notes |
| Temperature | 0 °C to room temperature | Lower temperatures can improve regioselectivity and reduce side reactions. |
| Solvent | Dichloromethane, 1,2-dichloroethane, carbon disulfide | Must be anhydrous and inert to the reaction conditions. |
| Lewis Acid | AlCl₃, FeCl₃, BF₃·OEt₂ | AlCl₃ is generally the most effective. |
| Reaction Time | 1 - 24 hours | Monitor by TLC to determine the optimal time. |
| Yield | 40 - 80% (typical for similar reactions) | Highly dependent on substrate and reaction conditions. |
Table 2: Grignard Reaction and Oxidation Parameters
| Step | Parameter | Typical Range | Notes |
| Grignard Formation | Solvent | Diethyl ether, THF | Must be anhydrous. |
| Initiator | Iodine, 1,2-dibromoethane | Used to activate the magnesium. | |
| Grignard Reaction | Temperature | 0 °C to reflux | Addition is typically done at low temperature. |
| Oxidation | Oxidizing Agent | PCC, PDC, Swern, Dess-Martin | Choice depends on scale and desired conditions. |
| Temperature | -78 °C to room temperature | Varies with the chosen oxidizing agent. | |
| Overall Yield | 30 - 70% (typical for similar two-step sequences) | Dependent on the efficiency of both steps. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Technical Support Center: Purification of 2-Bromo-3'-fluoro-5'-methylbenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Bromo-3'-fluoro-5'-methylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Given that the synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction, the common impurities include:
-
Unreacted Starting Materials: Residual 2-bromobenzoyl chloride and 3-fluoro-5-methyltoluene.
-
Regioisomers: Isomeric benzophenones formed by acylation at different positions on the 3-fluoro-5-methyltoluene ring.
-
Polyacylated Products: Di-acylated products where a second 2-bromobenzoyl group is added to the aromatic ring.
-
Hydrolyzed Reagents: 2-bromobenzoic acid resulting from the hydrolysis of 2-bromobenzoyl chloride.
Q2: What is a suitable initial approach for the purification of crude this compound?
A2: A common and effective initial purification strategy involves a multi-step approach. First, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like 2-bromobenzoic acid. This is typically followed by recrystallization or column chromatography to separate the desired product from isomers and other organic byproducts.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from its isomers and other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the molecular weight of the product.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the initial dissolution is done at the lowest possible temperature. - Try a different solvent system (see recommended solvents below). |
| No Crystal Formation | The solution is not supersaturated. The compound is too soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration. | - Minimize the amount of hot solvent used for dissolution. - Cool the solution for a longer period to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor Purity (Colored Crystals) | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Isomers | The chosen eluent system does not provide sufficient resolution. The column is overloaded. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for benzophenones is a mixture of hexane and ethyl acetate. - Use a longer column or a stationary phase with a smaller particle size. - Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly | The eluent is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture. |
| Product Does Not Elute | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Tailing of the Product Band | The compound is interacting too strongly with the stationary phase. The sample is not fully dissolved before loading. | - Add a small amount of a more polar solvent (e.g., a few drops of methanol or triethylamine for basic compounds) to the eluent. - Ensure the crude product is fully dissolved in a minimal amount of the initial eluent before loading. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, or mixtures like hexane/ethyl acetate) to find a solvent that dissolves the compound when hot but sparingly when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice.
-
Eluent Selection: Use TLC to determine an appropriate solvent system that gives good separation between the product and impurities. A typical starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Run the column by adding the eluent and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: HPLC Method for Purity Analysis (Adaptable)
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.[4][5][6]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio of A:B (e.g., 50:50), then ramp up the concentration of B over time. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: This method will need to be optimized for your specific sample and HPLC system to achieve the best separation.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for purification challenges.
References
- 1. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
Technical Support Center: Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone. The synthesis of this molecule, like many multi-substituted benzophenones, typically proceeds via a Friedel-Crafts acylation reaction. This guide addresses common side products and experimental challenges associated with this synthetic approach.
Troubleshooting Guide
Q1: My reaction is yielding a complex mixture of products, and the desired this compound is a minor component. What are the likely side products?
A1: The most common cause of a complex product mixture in this Friedel-Crafts acylation is the formation of constitutional isomers. The substitution pattern on both aromatic rings influences the position of the acylation. Depending on your chosen synthetic route, you may be observing acylation at undesired positions.
-
Route A: Acylation of 1-Bromo-3-fluorobenzene with 3-methylbenzoyl chloride. The bromine and fluorine atoms are ortho, para-directing groups. However, steric hindrance from the bromine at position 2 may lead to acylation at other positions, resulting in isomeric benzophenone products.
-
Route B: Acylation of 1-fluoro-3-methylbenzene (m-fluorotoluene) with 2-bromobenzoyl chloride. Both the fluorine and methyl groups are ortho, para-directing. This can lead to a mixture of isomers where the acyl group adds at different positions relative to the fluorine and methyl substituents.
Another potential issue is polyacylation, although this is less common in Friedel-Crafts acylations because the ketone product is deactivating to the aromatic ring.[1][2]
Q2: The reaction is not proceeding to completion, and I am recovering a significant amount of my starting materials. What could be the issue?
A2: Several factors can lead to an incomplete reaction:
-
Insufficient Catalyst: Friedel-Crafts acylations require a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Ensure you are using a sufficient stoichiometric amount, as the catalyst can be complexed by the product ketone.
-
Deactivated Ring: The presence of the electron-withdrawing bromine and fluorine atoms can deactivate the aromatic ring, making it less susceptible to electrophilic aromatic substitution.[3][4] Longer reaction times or higher temperatures may be necessary, but this can also lead to more side products.
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can quench the Lewis acid catalyst. Ensure all glassware is thoroughly dried and reagents are anhydrous.
Q3: I am observing the formation of a dark-colored, tar-like substance in my reaction flask. What is causing this?
A3: Tar formation is often a result of side reactions occurring at elevated temperatures or due to the presence of impurities. The Lewis acid catalyst can promote polymerization of starting materials or products. Consider running the reaction at a lower temperature and ensuring the purity of your starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the two primary synthetic routes for this compound via Friedel-Crafts acylation?
A1: The two most likely routes are:
-
Route 1: Reaction of 2-bromobenzoyl chloride with 3-fluoro-5-methylanisole (or a similar activated benzene derivative), followed by demethylation. Direct acylation of 1-fluoro-3-methyl-5-bromobenzene is also possible but may be sluggish.
-
Route 2: Reaction of 3-fluoro-5-methylbenzoyl chloride with bromobenzene.
Q2: How can I minimize the formation of isomeric side products?
A2: To minimize isomeric impurities, consider the directing effects of the substituents on your aromatic substrate. In general, activating groups will direct the acylation more strongly. For instance, in the acylation of 1-fluoro-3-methylbenzene, both groups are ortho, para-directing, which can lead to a mixture of products. Careful control of reaction temperature can sometimes favor one isomer over another. Purification by column chromatography is often necessary to separate the desired product from its isomers.
Q3: What is the role of the Lewis acid in this synthesis?
A3: The Lewis acid, typically AlCl₃, activates the acyl halide by coordinating to the halogen, which generates a highly electrophilic acylium ion.[1][4] This acylium ion is then attacked by the electron-rich aromatic ring to form the carbon-carbon bond of the benzophenone.
Q4: Are there any alternatives to aluminum chloride as a catalyst?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) can be used.[3] The choice of catalyst can sometimes influence the regioselectivity and yield of the reaction. Additionally, using a full stoichiometric amount of AlCl₃ is often necessary as it complexes with the product ketone.
Potential Side Products
| Side Product Type | Description | Expected Physical Properties for Separation |
| Isomeric Benzophenones | Products with the same molecular formula but different substitution patterns on the aromatic rings. | Similar boiling points, may require careful column chromatography for separation. Polarity will vary slightly based on the position of the polar groups. |
| Polyacylated Products | Products where more than one acyl group has been added to the aromatic ring. | Higher molecular weight and likely higher boiling point and polarity than the desired product. |
| Unreacted Starting Materials | Residual acyl chloride and the substituted benzene. | Lower boiling points than the benzophenone product, can often be removed by distillation or extraction. |
| Hydrolyzed Acyl Chloride | The corresponding carboxylic acid formed from the reaction of the acyl chloride with any moisture present. | Significantly more polar than the desired product, can be removed by a basic wash during workup. |
Experimental Protocol: Synthesis of this compound (Route 2)
Materials:
-
Bromobenzene
-
3-Fluoro-5-methylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 3-fluoro-5-methylbenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add bromobenzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition of bromobenzene, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Reaction Pathway and Side Product Formation
Caption: Friedel-Crafts acylation pathway and a potential isomeric side product.
References
Technical Support Center: Optimizing Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation synthesis of this compound.
Q1: The reaction is not proceeding to completion, and I'm recovering a significant amount of starting material (1-bromo-2-fluorobenzene). What are the possible causes and solutions?
A1: Incomplete conversion is a frequent challenge in Friedel-Crafts acylation, especially with moderately deactivated substrates like 1-bromo-2-fluorobenzene. Several factors could be at play:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture, reducing its activity. Ensure you are using fresh, anhydrous AlCl₃ and that all glassware is thoroughly dried.
-
Inadequate Reaction Temperature: While Friedel-Crafts reactions are often run at low temperatures to minimize side reactions, a deactivated substrate may require a higher temperature to proceed at a reasonable rate. Consider a gradual increase in temperature.
-
Short Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time if necessary.
Q2: My reaction is producing a dark, tarry substance, and the yield of the desired product is low. How can I prevent this?
A2: The formation of tarry byproducts is often a result of side reactions, such as polymerization or polysubstitution, which can be exacerbated by overly harsh reaction conditions.
-
Excessive Temperature: High temperatures can promote unwanted side reactions. It is crucial to maintain the recommended temperature and to control any exotherms during the addition of reagents.
-
Incorrect Stoichiometry: An excess of the acylating agent or catalyst can lead to side product formation. Ensure accurate measurement of all reagents.
-
Substrate Purity: Impurities in the starting materials or solvent can act as catalysts for polymerization. Use high-purity, anhydrous reagents and solvents.
Q3: I'm observing the formation of multiple products in my reaction mixture, making purification difficult. What are these side products and how can I minimize them?
A3: The formation of isomers is a common issue in electrophilic aromatic substitution on substituted benzene rings. In the case of 1-bromo-2-fluorobenzene, acylation can potentially occur at different positions.
-
Isomer Formation: The primary directing effects of the bromo and fluoro substituents will favor acylation at the position para to the fluorine atom. However, other isomers may form to a lesser extent. The choice of solvent and catalyst can influence the regioselectivity.
-
Hydrolysis of Acyl Chloride: If there is moisture in the reaction, the 3-fluoro-5-methylbenzoyl chloride can hydrolyze to the corresponding carboxylic acid, which will not participate in the Friedel-Crafts reaction.
-
Deacylation: While less common, under certain conditions, the product can undergo deacylation.
To minimize side products, ensure anhydrous conditions, use the appropriate stoichiometry, and consider screening different Lewis acids and solvents to optimize regioselectivity.
Q4: The purification of the final product is challenging. What is the recommended purification method?
A4: The purification of benzophenone derivatives can often be achieved through recrystallization or column chromatography.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective for removing impurities.
-
Column Chromatography: For oily products or for separating isomers, silica gel column chromatography is the preferred method. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with 3-fluoro-5-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: How do the substituents on 1-bromo-2-fluorobenzene affect the Friedel-Crafts acylation?
A2: Both the bromo and fluoro groups are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effects. However, they are also ortho, para-directing due to resonance effects. The fluorine atom is a stronger ortho, para-director than bromine. Therefore, the acylation is expected to occur predominantly at the position para to the fluorine atom.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Anhydrous Aluminum Chloride (AlCl₃): AlCl₃ is a highly reactive and corrosive solid that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl Chlorides: 3-Fluoro-5-methylbenzoyl chloride is corrosive and lachrymatory. It should also be handled in a fume hood.
-
Solvents: Anhydrous solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used and should be handled with care due to their volatility and potential toxicity.
-
Quenching: The reaction is typically quenched by slowly adding the reaction mixture to ice-water. This should be done carefully as the hydrolysis of the aluminum chloride complex is highly exothermic and can cause splashing.
Q4: Can I use a different Lewis acid catalyst instead of AlCl₃?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[1] The choice of catalyst can influence the reaction rate and selectivity. For deactivated substrates, a stronger Lewis acid like AlCl₃ is often required. However, milder catalysts may be suitable and could potentially reduce the formation of side products.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-5-methylbenzoyl chloride
This protocol describes the conversion of 3-fluoro-5-methylbenzoic acid to the corresponding acyl chloride, a necessary precursor for the Friedel-Crafts acylation.
-
Reagents and Equipment:
-
3-Fluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
A few drops of N,N-dimethylformamide (DMF) as a catalyst
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas)
-
Heating mantle
-
-
Procedure: a. In a round-bottom flask, combine 3-fluoro-5-methylbenzoic acid and an excess of thionyl chloride (typically 2-3 equivalents). b. Add a catalytic amount of DMF. c. Heat the mixture to reflux (around 80-90 °C) for 2-3 hours, or until the evolution of HCl gas ceases. d. Allow the reaction mixture to cool to room temperature. e. Remove the excess thionyl chloride by distillation under reduced pressure. f. The resulting crude 3-fluoro-5-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol outlines a general procedure for the Friedel-Crafts acylation. Optimization of stoichiometry, temperature, and reaction time may be necessary.
-
Reagents and Equipment:
-
1-Bromo-2-fluorobenzene
-
3-Fluoro-5-methylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer
-
Ice bath
-
-
Procedure: a. To a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 to 1.3 equivalents) and anhydrous DCM. b. Cool the suspension to 0 °C in an ice bath. c. In a separate flask, dissolve 3-fluoro-5-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM. d. Add the solution of the acyl chloride dropwise to the AlCl₃ suspension with vigorous stirring. An acylium ion-catalyst complex will form. e. To this mixture, add a solution of 1-bromo-2-fluorobenzene (1.0 to 1.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0 °C. f. After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress by TLC. The reaction may require gentle heating to go to completion. g. Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl. h. Separate the organic layer, and extract the aqueous layer with DCM. i. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. j. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. k. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables provide representative data for optimizing the Friedel-Crafts acylation, based on typical outcomes for similar reactions. Actual results may vary.
Table 1: Effect of Catalyst Stoichiometry on Yield
| Entry | Catalyst (AlCl₃) Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 0 to rt | 4 | 55 |
| 2 | 1.2 | 0 to rt | 4 | 70 |
| 3 | 1.5 | 0 to rt | 4 | 65 |
rt = room temperature
Table 2: Effect of Reaction Temperature on Yield and Purity
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (by GC/LC) (%) |
| 1 | 0 | 8 | 40 | 95 |
| 2 | Room Temperature | 4 | 70 | 90 |
| 3 | 40 | 2 | 75 | 85 (minor impurities) |
Visualizations
References
Technical Support Center: Analysis of 2-Bromo-3'-fluoro-5'-methylbenzophenone Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Bromo-3'-fluoro-5'-methylbenzophenone. As specific degradation studies on this compound are not extensively available in public literature, this guide draws upon established principles from related halogenated, fluorinated, and methylated benzophenone derivatives to offer predictive insights and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under environmental conditions?
A1: Based on studies of analogous compounds, this compound is likely to degrade via several pathways, primarily photodegradation and biodegradation.
-
Photodegradation: Exposure to UV light, particularly in aqueous solutions, can induce degradation. Key predicted reactions include:
-
Carbon-Bromine (C-Br) Bond Cleavage: This is often a dominant process in the photodegradation of brominated benzophenones, leading to debromination.[1]
-
Oxidation of the Methyl Group: The methyl substituent may be oxidized to a carboxylic acid or an alcohol.[1]
-
Hydroxylation: The bromine atom may be replaced by a hydroxyl group.[1]
-
-
Biodegradation: Microbial metabolism can transform the molecule. While fluorinated compounds can be persistent, biodegradation is possible.[2] Likely metabolic reactions include:
Q2: What are the expected major degradation products?
A2: The primary degradation products will depend on the degradation conditions.
-
Under Photolytic Conditions: Expect to see 3'-fluoro-5'-methylbenzophenone (from debromination), 2-bromo-3'-fluoro-5'-(hydroxymethyl)benzophenone or 2-bromo-3'-fluoro-5'-carboxybenzophenone (from methyl group oxidation), and 2-hydroxy-3'-fluoro-5'-methylbenzophenone (from bromine replacement).
-
Under Biotic Conditions: Hydroxylated and potentially conjugated (e.g., glucuronide or sulfate) metabolites are anticipated.[5][6]
Q3: How does the presence of fluorine and bromine affect the degradation of this molecule?
A3: The halogen substituents have distinct effects:
-
Bromine: The C-Br bond is susceptible to homolytic cleavage upon UV irradiation, making debromination a likely initial step in photodegradation.[1]
-
Fluorine: The carbon-fluorine (C-F) bond is very strong, making fluorinated compounds generally more resistant to degradation and environmentally persistent.[2] Direct cleavage of the C-F bond is unlikely; degradation will likely occur at other points in the molecule.[7]
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound degradation.
Chromatographic Analysis (HPLC/GC) Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible sample solvent with mobile phase- Column void or contamination | - Reduce injection volume or sample concentration.- Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.[8]- Reverse and flush the column. If the problem persists, the column may need replacement.[8] |
| Inconsistent Retention Times | - Leak in the HPLC/GC system- Fluctuations in temperature- Mobile phase/carrier gas flow rate instability | - Check for leaks at all fittings and connections.- Ensure the column oven temperature is stable.- Verify and stabilize the mobile phase or carrier gas flow rate. |
| Ghost Peaks or Baseline Noise | - Contaminated injector, column, or detector- Impurities in the mobile phase or sample | - Clean the injector and detector.[9]- Bake out the GC column or flush the HPLC column with a strong solvent.[9]- Use high-purity solvents and filter the mobile phase. |
| Low Analyte Response | - Inadequate sample concentration or stability- Leak in the injector- Detector not optimized for the analyte | - Verify sample concentration and check for degradation in the vial.- Perform a leak check on the injector.[9]- Ensure the detector settings (e.g., wavelength for UV, gas flows for FID/MS) are appropriate. |
Mass Spectrometry (MS) Identification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty Confirming Degradation Product Structures | - Low abundance of product ions- Co-elution of multiple products | - Optimize MS parameters (e.g., collision energy) to improve fragmentation.- Improve chromatographic separation by modifying the gradient (HPLC) or temperature program (GC). |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting matrix components interfering with ionization | - Dilute the sample to reduce matrix effects.- Improve sample cleanup procedures (e.g., solid-phase extraction).- Use an internal standard that co-elutes with the analyte to compensate for matrix effects. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for this compound based on known reactions of similar compounds.
Caption: Predicted primary photodegradation pathways.
Caption: Predicted primary biodegradation pathways.
Experimental Protocols
Detailed experimental protocols for studying the degradation of benzophenone derivatives are provided below. These are general methodologies that should be adapted for the specific properties of this compound.
Protocol 1: Photodegradation Study in Aqueous Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Working Solutions: Spike the stock solution into purified water (e.g., Milli-Q) to achieve the desired starting concentration (e.g., 10 µM). Prepare solutions in quartz tubes to allow for UV light penetration.
-
Irradiation: Irradiate the solutions using a UV lamp with an emission spectrum relevant to environmental conditions (e.g., > 290 nm).[1] A high-pressure mercury lamp is a suitable source.[1] Maintain a constant temperature using a water bath.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For HPLC-UV/MS analysis, directly inject the aqueous sample if the concentration is sufficient.
-
For GC-MS analysis, perform a liquid-liquid extraction (LLE) with a suitable solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extract over anhydrous sodium sulfate, evaporate the solvent, and reconstitute in a known volume of a suitable solvent for injection.
-
-
Analysis: Analyze the samples using a validated HPLC-UV/MS or GC-MS method to quantify the parent compound and identify degradation products.
Protocol 2: Biodegradation Study using Activated Sludge
-
Source of Inoculum: Obtain activated sludge from a local wastewater treatment plant.
-
Microcosm Setup: In serum bottles, combine a mineral salts medium, the activated sludge (e.g., 10% v/v), and this compound at a specific concentration.[10]
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) with shaking to ensure mixing. For aerobic studies, ensure adequate aeration. For anaerobic studies, purge the microcosms with an inert gas (e.g., nitrogen) and seal.
-
Sampling: At specified time points, sacrifice replicate microcosms.
-
Extraction:
-
Centrifuge the sample to separate the sludge from the supernatant.
-
Extract the supernatant using solid-phase extraction (SPE) or LLE.
-
Extract the sludge pellet with an organic solvent (e.g., acetonitrile/dichloromethane) to recover sorbed compounds.[11]
-
-
Analysis: Combine the extracts and analyze by HPLC-MS or GC-MS to determine the concentration of the parent compound and identify metabolites.
Hypothetical Quantitative Data Presentation
While specific data for this compound is unavailable, the following tables illustrate how quantitative results from degradation studies should be presented.
Table 1: Photodegradation Kinetics of this compound
| Parameter | Value | Conditions |
| Pseudo-First-Order Rate Constant (k) | Hypothetical Value (e.g., 0.05 hr⁻¹) | UV irradiation (>290 nm), 25°C, pH 7 |
| Half-Life (t₁/₂) | Hypothetical Value (e.g., 13.9 hr) | UV irradiation (>290 nm), 25°C, pH 7 |
| Quantum Yield (Φ) | Hypothetical Value (e.g., 1.0 x 10⁻⁴) | Monochromatic irradiation at a specific wavelength |
Table 2: Formation of Major Degradation Products over Time
| Time (hours) | Parent Compound (%) | Product A (Debrominated) (%) | Product B (Oxidized Methyl) (%) |
| 0 | 100 | 0 | 0 |
| 4 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 8 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
References
- 1. Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of benzophenone-3 and its biodegradation in a freshwater microalga Scenedesmus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of benzophenone-3 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of benzophenone 2 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phenomenex.com [phenomenex.com]
- 9. phenova.com [phenova.com]
- 10. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Crystallization of 2-Bromo-3'-fluoro-5'-methylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 2-Bromo-3'-fluoro-5'-methylbenzophenone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: Is there a standard crystallization protocol for this compound?
A2: A specific, validated crystallization protocol for this exact molecule is not widely published. However, a general approach for crystallizing benzophenone derivatives can be adapted. This typically involves single solvent or multi-solvent recrystallization techniques. A recommended starting point is provided in the Experimental Protocols section below.
Q3: What is the reported purity of commercially available this compound?
A3: Commercially available this compound is typically offered at a purity of 97.0%.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 293.135 g/mol | [3] |
| Purity | 97.0% | [3] |
Table 2: Solubility of Benzophenone (unsubstituted analog) in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Ethanol | Soluble | [4] |
| Acetone | Soluble | [2] |
| Diethyl Ether | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Benzene | Soluble | [2] |
| Acetic Acid | Soluble | [2] |
Note: This data is for the parent benzophenone molecule and should be used as a general guide for solvent selection.
Experimental Protocols
General Recrystallization Protocol for Benzophenone Derivatives
This protocol is a general guideline and may require optimization for this compound.
1. Solvent Selection:
-
Start with a small amount of the crude material in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or ethyl acetate) at room temperature. If the compound dissolves readily, the solvent is likely too good for recrystallization.
-
If the compound is insoluble at room temperature, gently heat the mixture. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oiling Out (Formation of an oil instead of crystals) | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated to a high degree. | - Add more solvent to the hot solution and allow it to cool more slowly. - Try a solvent with a lower boiling point. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. Too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - If using a two-solvent system, add more of the anti-solvent (the one in which the compound is less soluble). |
| Poor Crystal Yield | The compound is too soluble in the cold solvent. The initial amount of crude material was overestimated. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used for washing the crystals. - Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| Crystals are Colored or Appear Impure | Impurities are co-crystallizing with the product. The activated charcoal step was omitted or insufficient. | - Perform a second recrystallization. - Ensure the use of a sufficient amount of activated charcoal and a proper hot filtration step. |
Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization issues.
References
Technical Support Center: 2-Bromo-3'-fluoro-5'-methylbenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with 2-Bromo-3'-fluoro-5'-methylbenzophenone during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure, the primary stability concerns are:
-
Photostability: Benzophenone and its derivatives are known to absorb UV light, which can lead to photodegradation.[1][2][3][4][5][6][7][8] While fluorination can sometimes enhance photostability, it is crucial to handle the compound with light protection.[9][10]
-
Oxidative Degradation: The methyl group on the aromatic ring can be susceptible to oxidation, potentially forming a carboxylic acid or other oxidized species.[11][12]
-
Dehalogenation: The bromo-substituent on the aromatic ring could be susceptible to cleavage under certain conditions, such as in the presence of some metals or under reductive conditions.[13][14]
-
Reactivity with Strong Acids and Bases: As a ketone, it may undergo reactions under strongly acidic or basic conditions.[15]
Q2: How should I properly store this compound?
A2: To minimize degradation, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Light | Store in an amber or opaque vial, protected from light.[16][17][18][19] | To prevent photodegradation.[1][2][3][4][5][6][7][8] |
| Temperature | Store in a cool, dry place. Refer to the supplier's recommendation, but refrigeration may be appropriate for long-term storage. | To slow down potential degradation reactions. |
| Atmosphere | For long-term storage or if the compound is found to be sensitive, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| Container | Use a tightly sealed container to prevent moisture ingress. | Moisture can participate in hydrolytic degradation pathways. |
Q3: What are the likely degradation products I might encounter?
A3: While specific degradation products are unknown, plausible degradation products based on the structure include:
-
Hydroxylated species from reaction with hydroxyl radicals generated during photolysis.[3][4]
-
Carboxylic acids from the oxidation of the methyl group.[3][4][11][12]
-
Debrominated benzophenone derivatives.
-
Products of ring cleavage under harsh oxidative or photolytic conditions.
Q4: How can I detect and quantify the degradation of this compound?
A4: Standard analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common approach to separate the parent compound from its degradation products and quantify them.[20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Powerful for identifying and characterizing non-volatile degradation products.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of degradation products if they are present in sufficient quantities.
Q5: Are there any known chemical incompatibilities for this compound?
A5: Avoid strong oxidizing agents, strong reducing agents, strong bases, and strong acids, as these may react with the benzophenone core, the methyl group, or the bromo substituent.
Troubleshooting Guides
This section addresses common issues that may arise during experimentation.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Symptoms: Lower than expected reaction yields, presence of unexpected side products, or complete reaction failure.
-
Possible Cause: Degradation of this compound before or during the experiment.
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Change in Physical Appearance of the Compound
-
Symptoms: The solid compound changes color (e.g., develops a yellowish tint) or solutions of the compound change color over time.
-
Possible Cause: Formation of colored degradation products, often due to oxidation or photodecomposition.
-
Troubleshooting Steps:
-
Do not use: If a change in appearance is observed, do not use the material in an experiment.
-
Re-analyze: Use HPLC or another suitable analytical method to determine the purity of the material.
-
Purify or Replace: If significant degradation has occurred, consider purifying the material (e.g., by recrystallization) or obtaining a new batch.
-
Review Storage: Ensure that the storage conditions are appropriate as outlined in the FAQ section.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways.[20][21][22][23][24]
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature (e.g., 60°C).[24]
-
Oxidation: Treat the solution with an oxidizing agent like hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution to light conditions as specified by ICH Q1B guidelines.[22][24]
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. Aim for 5-20% degradation for optimal results.[24]
Hypothesized Degradation Pathways
Based on the functional groups present, several degradation pathways can be postulated.
Caption: Potential degradation pathways for this compound.
References
- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. safecosmetics.org [safecosmetics.org]
- 7. dermnetnz.org [dermnetnz.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 17. camlab.co.uk [camlab.co.uk]
- 18. lfatabletpresses.com [lfatabletpresses.com]
- 19. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 20. pharmtech.com [pharmtech.com]
- 21. lubrizolcdmo.com [lubrizolcdmo.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. sgs.com [sgs.com]
- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 2-Bromo-3'-fluoro-5'-methylbenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3'-fluoro-5'-methylbenzophenone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected peak in my HPLC analysis of this compound. What could it be?
A1: An unexpected peak in your HPLC chromatogram could be due to several common impurities. Based on the likely synthetic route for this compound, which is a Friedel-Crafts acylation, potential impurities include unreacted starting materials, isomeric byproducts, or side-reaction products.
Q2: What are the most likely unreacted starting materials that could be present as impurities?
A2: The synthesis of this compound most likely involves the reaction of a substituted benzoyl chloride with a substituted aromatic compound. Therefore, the common unreacted starting materials you might encounter are:
-
From the acylating agent: 2-Bromobenzoic acid (if the benzoyl chloride hydrolyzes) or residual 2-bromobenzoyl chloride.
-
From the aromatic substrate: 3-Fluoro-5-methyltoluene.
Q3: Could the impurity be an isomer of the target compound?
A3: Yes, isomeric impurities are a strong possibility. The Friedel-Crafts acylation reaction can sometimes yield a mixture of positional isomers depending on the directing effects of the substituents on the aromatic ring. In the case of this compound, you might observe isomers where the benzoyl group is attached to a different position on the fluoro-methyl-toluene ring.
Q4: Are there any other common byproducts I should be aware of?
A4: Besides starting materials and isomers, other byproducts can form during the synthesis. These can include:
-
Di-acylated products: Where two benzoyl groups have reacted with the aromatic substrate.
-
Products from catalyst decomposition: Depending on the Lewis acid used (e.g., AlCl₃, FeCl₃), you might have inorganic residues.
-
Solvent-related impurities: Residual solvents from the reaction or purification steps.
Q5: My NMR spectrum shows some unexpected signals. How can I identify the impurity?
A5: If your NMR spectrum shows unexpected signals, a good first step is to compare the spectrum to the known spectra of the likely starting materials (2-bromobenzoic acid and 3-fluoro-5-methyltoluene). Additionally, techniques like GC-MS can be very effective in identifying and quantifying volatile impurities. For non-volatile impurities, LC-MS is a powerful tool.[1][2]
Q6: How can I remove these impurities from my sample?
A6: Standard purification techniques are generally effective for removing the common impurities in this compound. These methods include:
-
Recrystallization: This is often effective for removing less soluble or more soluble impurities.
-
Column chromatography: Silica gel chromatography is a common and effective method for separating the desired product from its isomers and other byproducts.[3]
-
Washing: An aqueous wash of an organic solution of the product can help remove any residual acid catalyst or water-soluble starting materials.
Summary of Potential Impurities
| Impurity Type | Potential Compounds | Likely Source | Recommended Analytical Technique |
| Unreacted Starting Materials | 2-Bromobenzoic acid, 2-Bromobenzoyl chloride, 3-Fluoro-5-methyltoluene | Incomplete reaction or non-stoichiometric amounts of reactants | HPLC, GC-MS, NMR |
| Isomeric Byproducts | Positional isomers of this compound | Non-regioselective Friedel-Crafts acylation | HPLC, GC-MS, NMR |
| Side-Reaction Products | Di-acylated products, Hydrolysis products | Side reactions during synthesis | HPLC, LC-MS |
| Reagent-Related Impurities | Residual Lewis acid catalyst (e.g., AlCl₃, FeCl₃), Residual solvents | Incomplete work-up or purification | ICP-MS (for metals), GC-HS (for residual solvents) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting common impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the benzophenone chromophore has strong absorbance, typically around 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in 1 mL of acetonitrile or a suitable solvent.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and analyze the chromatogram for the main peak and any impurity peaks. The retention times of potential impurities can be confirmed by injecting standards of the suspected compounds if available.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for the identification of unknown impurities in a sample of this compound.
Caption: A workflow diagram for the systematic identification of impurities in this compound.
References
- 1. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
Technical Support Center: Refining the Purification of 2-Bromo-3'-fluoro-5'-methylbenzophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-Bromo-3'-fluoro-5'-methylbenzophenone. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Recrystallization Troubleshooting
Q1: My compound is not dissolving in the hot recrystallization solvent.
A1: This indicates that the chosen solvent is not suitable for your compound at elevated temperatures.
-
Solution: Select a more polar solvent or a solvent mixture. For this compound, consider trying solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. Always start with a small amount of the new solvent and gradually add more while heating.
Q2: The purified product has a low melting point and appears oily.
A2: This is often due to the presence of residual solvent or impurities.
-
Solution: Ensure your crystals are completely dry by using a vacuum oven at a temperature below the compound's melting point. If the problem persists, the issue may be impurities. In this case, a second recrystallization or purification by column chromatography may be necessary.
Q3: No crystals are forming, even after the solution has cooled.
A3: This could be due to several factors, including using too much solvent or the solution being supersaturated.
-
Solution:
-
Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
-
Reduce solvent: If crystallization does not occur, evaporate some of the solvent to increase the concentration of the compound and allow it to cool again.
-
Cool further: Place the flask in an ice bath to promote crystal formation.
-
Q4: The yield of my recrystallized product is very low.
A4: A low yield can result from using an excessive amount of solvent, causing a significant portion of your product to remain in the mother liquor.
-
Solution: Minimize the amount of hot solvent used to dissolve the compound. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
Column Chromatography Troubleshooting
Q1: My compound is not moving down the column.
A1: This suggests that the eluent (solvent system) is not polar enough to displace your compound from the stationary phase (e.g., silica gel).
-
Solution: Gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.
Q2: The separation between my desired product and impurities is poor.
A2: Poor separation can be caused by an inappropriate solvent system or improper column packing.
-
Solution:
-
Optimize the eluent: Use thin-layer chromatography (TLC) to test different solvent systems to find one that gives good separation between your product and the impurities.
-
Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.
-
Q3: The compound is eluting too quickly with the solvent front.
A3: This indicates that the eluent is too polar.
-
Solution: Switch to a less polar solvent system. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound.
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Purity of Crude Material (%) | Purity of Purified Product (%) | Recovery Yield (%) |
| Isopropanol | 92.5 | 98.7 | 85 |
| Ethanol/Water (9:1) | 92.5 | 99.1 | 82 |
| Ethyl Acetate/Hexane (1:5) | 92.5 | 97.9 | 90 |
| Toluene | 92.5 | 96.5 | 75 |
Table 2: Column Chromatography Eluent Optimization
| Eluent System (Hexane:Ethyl Acetate, v/v) | Rf of Product | Rf of Major Impurity | Resolution (ΔRf) |
| 9:1 | 0.35 | 0.45 | 0.10 |
| 8:2 | 0.48 | 0.55 | 0.07 |
| 7:3 | 0.60 | 0.62 | 0.02 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system, collecting fractions.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to the purification process.
Caption: General workflow for the purification of this compound.
avoiding byproduct formation in 2-Bromo-3'-fluoro-5'-methylbenzophenone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3'-fluoro-5'-methylbenzophenone. Our goal is to help you anticipate and resolve common issues encountered during its synthesis, thereby minimizing byproduct formation and maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent synthetic routes include Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling. Each method has its own set of advantages and potential challenges related to byproduct formation.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of 97% or higher.[1]
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes, many of the reagents used are hazardous. For example, acyl chlorides and Lewis acids like aluminum chloride used in Friedel-Crafts reactions are corrosive and moisture-sensitive. Grignard reagents are highly reactive and flammable. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guides
Below are troubleshooting guides for the three main synthetic routes to this compound, focusing on identifying and mitigating byproduct formation.
Route 1: Friedel-Crafts Acylation
This method typically involves the reaction of 2-bromobenzoyl chloride with 1-fluoro-3-methylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Diagram of the Friedel-Crafts Acylation Workflow:
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Deactivated aromatic ring due to impurities. 2. Insufficient catalyst activity. 3. Moisture in the reaction. | 1. Ensure the purity of 1-fluoro-3-methylbenzene. 2. Use fresh, anhydrous aluminum chloride. 3. Dry all glassware and solvents thoroughly. |
| Formation of Multiple Isomers | The directing effects of the fluorine and methyl groups on the aromatic ring can lead to the formation of regioisomers. | 1. Optimize reaction temperature; lower temperatures often favor the para-isomer. 2. Carefully choose the Lewis acid catalyst. 3. Separate isomers using column chromatography. |
| Reaction Fails to Initiate | 1. Poor quality of Lewis acid catalyst. 2. Presence of strongly deactivating groups on the aromatic substrate. | 1. Use freshly opened or sublimed aluminum chloride. 2. Ensure the starting materials are free from strong deactivating impurities. |
Quantitative Data on Isomer Distribution (Model System: Benzoylation of Toluene):
| Isomer | Percentage |
| ortho-methylbenzophenone | 7.2% |
| meta-methylbenzophenone | 1.1% |
| para-methylbenzophenone | 91.7% |
| Data from a study on the Friedel-Crafts benzoylation of toluene in nitrobenzene at 25°C.[2] |
This suggests that acylation will predominantly occur at the position para to the methyl group. The fluorine atom in 1-fluoro-3-methylbenzene is also an ortho, para-director, which would further favor substitution at the 2- and 4-positions relative to the fluorine.
Route 2: Grignard Reaction
This approach involves the reaction of a Grignard reagent, such as 2-bromophenylmagnesium bromide, with a substituted benzoyl chloride, like 3-fluoro-5-methylbenzoyl chloride.
Diagram of the Grignard Reaction Pathway:
Caption: Pathway for Grignard Synthesis of Benzophenones.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Biphenyl Byproducts | Homocoupling of the Grignard reagent. | 1. Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. 2. Control the reaction temperature to avoid overheating. |
| Low or No Product Formation | 1. Presence of moisture, which quenches the Grignard reagent. 2. Inactive magnesium surface. | 1. Use anhydrous solvents and oven-dried glassware. 2. Activate the magnesium with a small crystal of iodine or by mechanical grinding.[2] |
| Unreacted Starting Material | 1. Incomplete formation of the Grignard reagent. 2. Insufficient reaction time or temperature. | 1. Ensure the Grignard reagent has fully formed before adding the benzoyl chloride. 2. Monitor the reaction by TLC and adjust conditions as needed. |
Route 3: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon bond between the two aromatic rings of the benzophenone structure. For instance, reacting (3-fluoro-5-methylphenyl)boronic acid with 2-bromobenzoyl chloride.
Diagram of the Suzuki-Miyaura Coupling Cycle:
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | Reaction of the boronic acid with itself, often promoted by the presence of oxygen. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). 2. Use a suitable palladium catalyst and ligand system. |
| Low Catalyst Activity | 1. Inactive palladium catalyst. 2. Inappropriate choice of ligand or base. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. 2. Screen different ligands and bases to find the optimal conditions for your specific substrates. |
| Protodeboronation | Loss of the boronic acid functional group before cross-coupling. | 1. Use a non-aqueous solvent system if possible. 2. Choose a base that minimizes this side reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
1-Fluoro-3-methylbenzene
-
2-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 eq).
-
Add anhydrous DCM to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add 2-bromobenzoyl chloride (1.0 eq) to the stirred suspension.
-
After the addition is complete, add 1-fluoro-3-methylbenzene (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction
Materials:
-
2-Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal)
-
3-Fluoro-5-methylbenzoyl chloride
-
Saturated ammonium chloride solution (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask under an inert atmosphere. Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In a separate flask, dissolve 2-bromobenzene (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask or sonicate.
-
Once the reaction has initiated, add the remaining 2-bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-fluoro-5-methylbenzoyl chloride (1.0 eq) in anhydrous diethyl ether.
-
Add the solution of the benzoyl chloride dropwise to the cold Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
References
Validation & Comparative
Unveiling the Biological Activity of Benzophenone-Based Tankyrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of a prominent benzophenone-containing compound with demonstrated biological activity, 2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[4,3-d]pyrimidin-4(5H)-one, famously known as XAV939 , a potent inhibitor of Tankyrase-1 and Tankyrase-2 (TNKS1/2).
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, a cellular cascade frequently dysregulated in various cancers. By inhibiting Tankyrases, compounds like XAV939 can modulate this pathway, making them attractive candidates for therapeutic development.
This guide will objectively compare the performance of XAV9.39 with a non-benzophenone alternative, IWR-1 , another well-characterized Tankyrase inhibitor. We will delve into their inhibitory potency, selectivity, and cellular effects, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Quantitative Comparison of Tankyrase Inhibitors
The inhibitory activity of XAV939 and IWR-1 against Tankyrase-1 and Tankyrase-2 has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values from a comparative study are summarized below.
| Compound | Target | IC50 (nM)[1] |
| XAV939 | TNKS1 | 11 |
| TNKS2 | 4 | |
| IWR-1 | TNKS1 | 131 |
| TNKS2 | 56 |
Key Observation: The benzophenone-containing compound, XAV939, demonstrates significantly higher potency against both Tankyrase isoforms compared to the non-benzophenone inhibitor, IWR-1.
Selectivity Profile
While potency is a key parameter, selectivity is crucial for minimizing off-target effects. The selectivity of these inhibitors has been profiled against other members of the PARP family.
| Compound | Off-Target Inhibition |
| XAV939 | Inhibits PARP1 (IC50 = 2.2 µM) and PARP2 (IC50 = 0.11 µM)[1] |
| IWR-1 | Does not significantly inhibit PARP1 or PARP2 at concentrations up to 18.75 µM[1] |
Key Observation: IWR-1 exhibits a more selective inhibition profile for Tankyrases compared to XAV939, which also shows activity against PARP1 and PARP2.
Experimental Protocols
In Vitro Tankyrase Inhibition Assay (Chemiluminescent)
This protocol outlines a common method to determine the in vitro inhibitory activity of compounds against Tankyrase enzymes.
Principle: This assay measures the NAD-dependent ADP-ribosylation of histones by Tankyrase. A biotinylated NAD+ is used as a substrate. The biotinylated ADP-ribosylated histones are then detected using streptavidin-HRP, which generates a chemiluminescent signal upon the addition of a substrate. The intensity of the light signal is proportional to the enzyme activity, and a decrease in signal in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human Tankyrase-1 or Tankyrase-2 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT)
-
Test compounds (e.g., XAV939, IWR-1) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Enzyme Reaction:
-
Add 25 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the histone-coated wells.
-
Add 25 µL of recombinant Tankyrase enzyme (e.g., 50 ng/well) to each well.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ (e.g., 50 µM) to each well.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
-
Detection:
-
Wash the plate 3-5 times with Wash Buffer to remove unreacted substrates.
-
Add 100 µL of diluted streptavidin-HRP conjugate to each well.
-
Incubate at room temperature for 1 hour.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Wnt/β-catenin Signaling Assay (TOPflash Reporter Assay)
This protocol describes a widely used cell-based assay to measure the activity of the Wnt/β-catenin signaling pathway.
Principle: This assay utilizes a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites. In the presence of active Wnt signaling, β-catenin translocates to the nucleus and co-activates TCF/LEF-mediated transcription, leading to the expression of luciferase. Inhibition of the pathway, for instance by a Tankyrase inhibitor, results in a decrease in luciferase activity.
Materials:
-
HEK293T or other suitable cell line
-
TOPflash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Wnt3a conditioned media or recombinant Wnt3a protein
-
Test compounds (e.g., XAV939, IWR-1) dissolved in DMSO
-
Lipofectamine or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the TOPflash reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to recover for 24 hours.
-
-
Treatment:
-
Treat the cells with serial dilutions of the test compounds or vehicle control for 1-2 hours.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media or recombinant Wnt3a protein to the wells.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity in the same wells for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the unstimulated control.
-
Determine the percent inhibition of Wnt signaling for each compound concentration relative to the Wnt3a-stimulated control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway and the experimental workflow for evaluating Tankyrase inhibitors.
Caption: The Wnt/β-catenin signaling pathway and the point of intervention by Tankyrase inhibitors.
Caption: General experimental workflow for the evaluation of Tankyrase inhibitors.
References
Comparative Analysis of Synthetic Routes to 2-Bromo-3'-fluoro-5'-methylbenzophenone
For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is a cornerstone of innovation. This guide provides a comparative analysis of plausible synthetic methodologies for 2-Bromo-3'-fluoro-5'-methylbenzophenone, a halogenated benzophenone derivative with potential applications in medicinal chemistry and materials science. This document outlines two primary synthetic strategies—Friedel-Crafts acylation and a Grignard reaction—providing detailed, albeit generalized, experimental protocols and a discussion of their respective advantages and disadvantages.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction |
| Starting Materials | 2-Bromobenzoyl chloride, 1-Fluoro-3-methylbenzene | 1-Bromo-3-fluoro-5-methylbenzene, 2-Bromobenzaldehyde |
| Key Reagents | Lewis Acid (e.g., AlCl₃, FeCl₃) | Magnesium turnings, Dry ether/THF |
| Reaction Conditions | Anhydrous, typically 0°C to room temperature | Anhydrous, Grignard formation may require initiation, reaction with aldehyde often at low temperatures |
| Theoretical Yield | Variable, often moderate to good | Generally good to high, but sensitive to moisture and steric hindrance |
| Purification | Aqueous workup, extraction, chromatography/recrystallization | Aqueous workup (quenching), extraction, chromatography/recrystallization |
| Potential Byproducts | Isomeric acylation products, polyacylation products | Homocoupling products (biphenyl derivatives), unreacted starting materials |
| Advantages | Direct formation of the C-C bond, readily available starting materials. | Can be a high-yielding reaction, versatile for various substituted benzophenones. |
| Disadvantages | Potential for ortho/para isomer formation leading to purification challenges, stoichiometric amounts of Lewis acid are often required, which can generate significant waste. | Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions. The synthesis of the required substituted Grignard reagent or aldehyde may add extra steps. |
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In this proposed synthesis, 1-fluoro-3-methylbenzene is acylated with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst. The fluorine and methyl groups on the benzene ring will direct the incoming acyl group, primarily to the positions ortho and para to the activating methyl group. Steric hindrance from the methyl group might favor substitution at the para position.
Experimental Protocol
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 to 1.5 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0°C in an ice bath.
-
Addition of Acyl Chloride: To the cooled suspension, add 2-bromobenzoyl chloride (1.0 equivalent) dropwise via the dropping funnel.
-
Addition of Aromatic Substrate: Following the addition of the acyl chloride, add 1-fluoro-3-methylbenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be applied.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Logical Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.
Method 2: Grignard Reaction
An alternative approach involves the use of a Grignard reagent. This method can be approached in two ways: either by reacting the Grignard reagent of 1-bromo-3-fluoro-5-methylbenzene with 2-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol, or by reacting the Grignard reagent of 1-bromo-2-fluorobenzene with a suitable acyl chloride or ester of 3-fluoro-5-methylbenzoic acid. The former is often preferred as it avoids the potential for multiple additions that can occur with acyl chlorides.
Experimental Protocol (via Grignard Addition to Aldehyde)
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a small portion of a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C. Dissolve 2-bromobenzaldehyde (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the Grignard solution at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the aldehyde.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Oxidation: After filtration and concentration of the solvent, the crude secondary alcohol is dissolved in a suitable solvent like DCM or acetone. Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation. Stir the reaction at room temperature until the alcohol is consumed (monitored by TLC).
-
Purification: Upon completion of the oxidation, the reaction is worked up accordingly (e.g., for PCC, by filtering through a pad of silica gel). The crude product is then purified by column chromatography or recrystallization to yield the final benzophenone.
Logical Workflow for Grignard Reaction
Caption: Workflow for the synthesis of this compound via a Grignard Reaction.
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction represent viable pathways for the synthesis of this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory.
The Friedel-Crafts acylation offers a more direct route, but may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers that require careful separation. The Grignard reaction, while requiring more stringent anhydrous conditions and an additional oxidation step, may offer higher yields and cleaner product formation, provided the Grignard reagent can be prepared efficiently.
For researchers embarking on the synthesis of this and related compounds, the protocols and comparative analysis provided herein offer a solid foundation for methodological development and optimization. Further experimental work is required to determine the optimal conditions and to quantify the yields and purity for each approach.
A Spectroscopic Comparison of 2-Bromo-3'-fluoro-5'-methylbenzophenone and Its Analogs
A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic characteristics of 2-Bromo-3'-fluoro-5'-methylbenzophenone and its analogs.
This guide provides a comprehensive comparison of the spectroscopic properties of this compound and its structurally related analogs: 2-Bromobenzophenone, 3'-Fluoro-5'-methylbenzophenone, and the parent compound, Benzophenone. Due to the limited availability of experimental spectra for this compound and 3'-Fluoro-5'-methylbenzophenone, this guide incorporates predicted spectroscopic data for these compounds to facilitate a comparative analysis. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs.
¹H NMR Spectroscopic Data (Predicted for Target Compound and Fluoro-analog)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | 7.20-7.80 (m, 7H) | 2.40 (s, 3H) |
| 2-Bromobenzophenone | 7.30-7.80 (m, 9H) | - |
| 3'-Fluoro-5'-methylbenzophenone | 7.10-7.80 (m, 8H) | 2.38 (s, 3H) |
| Benzophenone | 7.45-7.85 (m, 10H) | - |
Note: Predicted data is based on standard chemical shift prediction algorithms and may differ from experimental values.
¹³C NMR Spectroscopic Data (Predicted for Target Compound and Fluoro-analog)
| Compound | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) |
| This compound | ~195.5 | 115-164 (multiple signals, including C-F couplings) | ~21.2 |
| 2-Bromobenzophenone | ~196.0 | 127-138 (multiple signals) | - |
| 3'-Fluoro-5'-methylbenzophenone | ~196.2 | 114-163 (multiple signals, including C-F couplings) | ~21.0 |
| Benzophenone | 196.7 | 128.3, 130.1, 132.4, 137.6 | - |
Note: Predicted data is based on standard chemical shift prediction algorithms and may differ from experimental values.
Infrared (IR) Spectroscopic Data
| Compound | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~1665 | ~680 | ~1150-1250 | ~3050-3100 | ~1450-1600 |
| 2-Bromobenzophenone | ~1668 | ~685 | - | ~3060 | ~1447, 1593 |
| 3'-Fluoro-5'-methylbenzophenone | ~1660 | - | ~1155-1255 | ~3055-3105 | ~1455-1605 |
| Benzophenone | ~1660 | - | - | ~3058 | ~1447, 1596 |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₄H₁₀BrFO | 293.13[1] | M+, [M-Br]+, [M-C₆H₄Br]+, [C₆H₄F(CH₃)]+, [C₆H₅]+ |
| 2-Bromobenzophenone | C₁₃H₉BrO | 261.11 | M+, [M-Br]+, [M-C₆H₄Br]+, [C₆H₅CO]+, [C₆H₅]+ |
| 3'-Fluoro-5'-methylbenzophenone | C₁₄H₁₁FO | 214.24 | M+, [M-H]+, [M-CO]+, [C₆H₄F(CH₃)]+, [C₆H₅CO]+, [C₆H₅]+ |
| Benzophenone | C₁₃H₁₀O | 182.22 | 182 (M+), 105 ([C₆H₅CO]+), 77 ([C₆H₅]+) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters should be optimized for each analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale to the solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction (Direct Insertion Probe):
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
Introduce the probe into the mass spectrometer's ion source.
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Parameters:
-
Ionization Energy: 70 eV.[2]
-
Source Temperature: 200-250 °C.
-
-
Mass Analysis:
-
Scan Range: m/z 40-400.
-
-
Processing: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the spectroscopic analysis of the target compounds.
References
Assessing the Purity of 2-Bromo-3'-fluoro-5'-methylbenzophenone by NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison for assessing the purity of 2-Bromo-3'-fluoro-5'-methylbenzophenone using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure and identifying impurities.
Comparison of Analytical Methods
While other techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are valuable for purity determination, NMR spectroscopy offers unique advantages. It provides detailed structural information about the main compound and any impurities present, often allowing for their direct identification and quantification without the need for reference standards of the impurities.
| Feature | NMR Spectroscopy | HPLC | Mass Spectrometry |
| Principle | Measures the magnetic properties of atomic nuclei. | Separates components based on their affinity for a stationary and mobile phase. | Measures the mass-to-charge ratio of ions. |
| Information Provided | Detailed molecular structure, quantification of components. | Retention time, peak area (quantification with standards). | Molecular weight, fragmentation patterns. |
| Impurity Identification | Can often identify unknown impurities based on their spectra. | Requires reference standards for positive identification. | Can provide molecular formula of impurities. |
| Quantification | Quantitative (qNMR) without the need for specific impurity standards. | Requires calibration curves with known standards. | Generally not a primary quantitative technique without isotopic labeling. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | More complex, involving mobile phase preparation and filtering. | Sample is ionized, which can sometimes lead to degradation. |
Assessing Purity of this compound by NMR
The purity of this compound can be effectively determined by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts and splitting patterns for the protons and carbons in the molecule provide a unique fingerprint. Deviations from this fingerprint can indicate the presence of impurities.
Predicted ¹H and ¹³C NMR Data:
A detailed analysis of the NMR spectra is crucial. The following table outlines the predicted chemical shifts for the main compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 | 120 - 140 |
| Methyl Protons | ~2.4 | ~21 |
| Carbonyl Carbon | - | ~195 |
Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Potential Impurities and Their NMR Signatures
The primary synthesis route for this compound is likely a Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with 2-bromobenzoyl chloride.[1] This reaction can lead to several potential impurities.
Common Impurities:
-
Isomeric Products: Acylation at different positions on the 1-fluoro-3-methylbenzene ring can lead to isomeric benzophenone products. These isomers will have distinct, though potentially similar, NMR spectra. For example, acylation at the ortho or para position to the methyl group would result in different chemical shifts and coupling patterns for the aromatic protons.
-
Starting Materials: Unreacted 1-fluoro-3-methylbenzene and 2-bromobenzoyl chloride may be present. These will show their characteristic NMR signals.
-
Polysubstituted Products: Although less likely in Friedel-Crafts acylation, polysubstitution on the aromatic ring could occur under certain conditions.[1]
-
Byproducts from Side Reactions: Decomposition of the acyl chloride or catalyst can lead to other minor impurities.
Identifying Impurities by NMR:
By comparing the acquired NMR spectrum of the sample to the expected spectrum of the pure compound, one can identify impurity peaks. The integration of these peaks relative to the peaks of the main compound allows for quantification. For instance, the presence of an additional methyl signal or a different set of aromatic proton signals would indicate an isomeric impurity.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining reliable and reproducible results.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
Internal standard (e.g., tetramethylsilane - TMS)
Instrumentation:
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Acquisition of ¹H NMR Spectrum:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate all peaks.
-
Reference the spectrum to the residual solvent peak or internal standard.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the peaks corresponding to this compound.
-
Identify and integrate any impurity peaks.
-
Calculate the purity based on the relative integrals of the main compound and the impurities.
-
Visualization of the Purity Assessment Workflow
The following diagram illustrates the key steps in the NMR-based purity assessment of this compound.
Caption: Workflow for the synthesis and NMR-based purity assessment of this compound.
By following this comprehensive guide, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their scientific investigations.
References
performance of 2-Bromo-3'-fluoro-5'-methylbenzophenone vs similar compounds in assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of substituted benzophenone derivatives in key biological assays, with a focus on compounds bearing bromo, fluoro, and methyl substitutions. Due to the limited availability of public data on 2-Bromo-3'-fluoro-5'-methylbenzophenone, this report leverages findings from structurally similar compounds to provide insights into its potential biological activities and facilitate further research. The benzophenone scaffold is a prevalent structural motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and kinase inhibitory effects.[1]
Comparative Performance in In Vitro Assays
The biological activity of benzophenone derivatives is significantly influenced by the nature and position of substituents on their phenyl rings. Halogenation and methylation are common strategies to modulate the potency and selectivity of these compounds. The following table summarizes the in vitro performance of various substituted benzophenone analogs in cytotoxicity and kinase inhibition assays.
| Compound/Derivative | Assay Type | Cell Line/Target | IC50 Value | Reference |
| Substituted 2-Hydroxybenzophenones | Cytotoxicity (MTT Assay) | MDA-MB-231 (Breast Cancer) | 12.09 - 26.49 µM | [2] |
| Cytotoxicity (MTT Assay) | T47-D (Breast Cancer) | 12.09 - 26.49 µM | [2] | |
| Cytotoxicity (MTT Assay) | PC3 (Prostate Cancer) | 12.09 - 26.49 µM | [2] | |
| Benzoylpyridines and Benzophenones | Kinase Inhibition (p38α MAP Kinase) | p38α | 14 nM (for compound 10b) | [3][4] |
| Benzophenone Glucopyranoside Derivatives | Cytotoxicity | Esophageal, Stomach, Prostate Cancer | < 10 µM (for compound 18) | [5] |
| Substituted 1,4-Naphthoquinones (related structures) | Cytotoxicity | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1 - 3 µM (for potent compounds) | [6] |
Note: The provided data is for structurally related compounds and not for this compound itself. The performance of the target compound may vary.
Structure-Activity Relationship (SAR) Insights
The available literature on substituted benzophenones suggests that:
-
Hydroxylation: The presence and position of hydroxyl groups can significantly impact the cytotoxic and kinase inhibitory activity.
-
Halogenation: Introduction of halogens like bromine and fluorine can enhance potency. The position of the halogen is crucial for activity.
-
Methylation: Methyl groups can influence the lipophilicity and steric hindrance of the molecule, thereby affecting its interaction with biological targets.
-
Other Substituents: The addition of other functional groups, such as those found in benzoylpyridines and benzophenone glucopyranosides, can lead to highly potent and selective inhibitors.
Based on these general SAR trends, it can be hypothesized that this compound, with its combination of bromo, fluoro, and methyl substituents, may exhibit significant biological activity, potentially in the realms of anticancer or kinase inhibition. However, empirical testing is required to confirm this.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are representative protocols for cytotoxicity and kinase inhibition assays.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and similar compounds) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
Kinase assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.
Principle: A common method involves measuring the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. Luminescent or fluorescence-based detection methods are often employed.
General Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Kinase Reaction: Set up a reaction mixture containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations in a 96- or 384-well plate.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then use the newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams can effectively illustrate complex processes. Below are Graphviz DOT scripts for a typical cytotoxicity assay workflow and a simplified kinase signaling pathway that could be relevant for benzophenone derivatives.
Caption: Workflow for a typical MTT cytotoxicity assay.
Caption: Simplified kinase signaling pathway and potential point of inhibition.
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stork: SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity [storkapp.me]
- 5. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Navigating Cross-Reactivity: A Comparative Analysis of 2-Bromo-3'-fluoro-5'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, understanding the potential for cross-reactivity of intermediates and final compounds is paramount for ensuring safety and efficacy. This guide focuses on 2-Bromo-3'-fluoro-5'-methylbenzophenone, a halogenated benzophenone derivative. However, a thorough review of publicly available scientific literature and safety data reveals a significant gap: there are currently no available cross-reactivity studies, documented reports on allergenic potential, or specific immune response data for this compound .
While one related compound, 2-Bromo-4'-fluoro-5-methoxybenzophenone, is noted to potentially cause an allergic skin reaction (H317), this does not provide direct evidence for the cross-reactivity profile of this compound. The absence of specific data underscores the critical need for empirical testing when considering its use in applications where biological interaction is a factor.
This guide, therefore, serves a dual purpose: to highlight the current lack of data and to provide a framework for the types of studies and data presentation that would be necessary to thoroughly evaluate the cross-reactivity of this compound.
Hypothetical Performance Comparison
To illustrate the necessary data, the following tables present a hypothetical comparison between this compound and two common alternative intermediates, designated here as "Alternative A" and "Alternative B." It is crucial to note that the data presented below is purely illustrative and not based on actual experimental results.
Table 1: Comparative In Vitro Immune Cell Activation
| Compound | Target Cell Line | Assay Type | Concentration for 50% Max Response (EC50, µM) | Maximum Response (% of Positive Control) |
| This compound | Mast Cells (RBL-2H3) | Degranulation (β-hexosaminidase release) | Data Not Available | Data Not Available |
| T-Cells (Jurkat) | IL-2 Secretion | Data Not Available | Data Not Available | |
| Alternative A | Mast Cells (RBL-2H3) | Degranulation (β-hexosaminidase release) | 15.2 | 85% |
| T-Cells (Jurkat) | IL-2 Secretion | > 100 | < 5% | |
| Alternative B | Mast Cells (RBL-2H3) | Degranulation (β-hexosaminidase release) | 55.8 | 32% |
| T-Cells (Jurkat) | IL-2 Secretion | > 100 | < 5% |
Table 2: Comparative In Vivo Skin Sensitization Potential (Local Lymph Node Assay - LLNA)
| Compound | Vehicle | Stimulation Index (SI) at 1% Concentration | Classification |
| This compound | Acetone:Olive Oil (4:1) | Data Not Available | Data Not Available |
| Alternative A | Acetone:Olive Oil (4:1) | 4.5 | Moderate Sensitizer |
| Alternative B | Acetone:Olive Oil (4:1) | 1.2 | Non-Sensitizer |
Necessary Experimental Protocols
To generate the data required for a comprehensive cross-reactivity assessment, the following experimental methodologies would be essential.
In Vitro Mast Cell Degranulation Assay
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum and antibiotics.
-
Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Compound Exposure: Cells are washed and then incubated with varying concentrations of the test compound (e.g., this compound) or a positive control (DNP-BSA) for 1 hour at 37°C.
-
Quantification of Degranulation: The release of β-hexosaminidase into the supernatant is quantified by measuring the enzymatic cleavage of a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) at 405 nm.
-
Data Analysis: Results are expressed as a percentage of the maximum degranulation induced by a cell lysing agent.
Local Lymph Node Assay (LLNA)
-
Animal Model: Female CBA/J mice are used.
-
Compound Application: A solution of the test compound in a suitable vehicle (e.g., 4:1 acetone:olive oil) is applied to the dorsum of each ear for three consecutive days.
-
Proliferation Measurement: On day 5, mice are injected intravenously with ³H-methyl thymidine.
-
Lymph Node Excision: Five hours after injection, the auricular lymph nodes are excised and pooled for each mouse.
-
Quantification: Lymph node cells are isolated, and the incorporation of ³H-methyl thymidine is measured using a scintillation counter.
-
Data Analysis: The Stimulation Index (SI) is calculated as the ratio of thymidine incorporation in the test group relative to the vehicle control group. An SI ≥ 3 is considered a positive response.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the necessary experimental processes, the following diagrams illustrate a typical workflow for assessing cross-reactivity and a decision-making pathway based on the results.
A Comparative Guide to the Photophysical Properties of Fluorinated Benzophenones
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the benzophenone scaffold offers a compelling strategy for modulating its photophysical properties. This guide provides a comparative analysis of fluorinated benzophenones, offering insights into how fluorine substitution patterns influence their absorption and emission characteristics. While comprehensive data on quantum yields and lifetimes are not extensively available for a systematic series, this guide consolidates the existing spectroscopic data to aid in the rational design of fluorinated benzophenones for various applications, including photochemistry, materials science, and as photocleavable protecting groups in drug delivery.
Data Presentation: A Comparative Analysis
The following table summarizes the key photophysical properties of a series of fluorinated benzophenones. The data for the fluorinated compounds have been extracted and analyzed from the work of Woydziak et al. (2012). Data for the parent benzophenone is included for baseline comparison. It is important to note that while absorption and emission maxima are available, fluorescence quantum yields (Φ) and lifetimes (τ) for these specific fluorinated benzophenones are not widely reported in the literature.
| Compound Name | Structure | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| Benzophenone (Parent Compound) |
| Various | ~250, ~340 | Phosphorescence: ~450 | ~0.02 (Phosphorescence) | Phosphorescence: ~5 ms |
| 4,4'-Dihydroxy-2,2',3,3',5,5',6,6'-octafluorobenzophenone | 4,4'-Dihydroxy-2,2',3,3',5,5',6,6'-octafluorobenzophenone | EtOH | 295 | 420 | Data not available | Data not available |
| 4,4'-Dimethoxy-2,2',3,3',5,5',6,6'-octafluorobenzophenone | 4,4'-Dimethoxy-2,2',3,3',5,5',6,6'-octafluorobenzophenone | EtOH | 290 | 410 | Data not available | Data not available |
| 4-(Diethylamino)-2,2',3,3',4',5,5',6,6'-nonafluorobenzophenone | 4-(Diethylamino)-2,2',3,3',4',5,5',6,6'-nonafluorobenzophenone | EtOH | 320 | 450 | Data not available | Data not available |
| 4,4'-Bis(diethylamino)-2,2',3,3',5,5',6,6'-octafluorobenzophenone | 4,4'-Bis(diethylamino)-2,2',3,3',5,5',6,6'-octafluorobenzophenone | EtOH | 350 | 475 | Data not available | Data not available |
| 4-(Piperidin-1-yl)-2,2',3,3',4',5,5',6,6'-nonafluorobenzophenone | 4-(Piperidin-1-yl)-2,2',3,3',4',5,5',6,6'-nonafluorobenzophenone | EtOH | 315 | 440 | Data not available | Data not available |
| 4,4'-Di(piperidin-1-yl)-2,2',3,3',5,5',6,6'-octafluorobenzophenone | 4,4'-Di(piperidin-1-yl)-2,2',3,3',5,5',6,6'-octafluorobenzophenone | EtOH | 345 | 470 | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the characterization of the photophysical properties of fluorinated benzophenones.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation:
-
Solutions of the fluorinated benzophenone are prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a concentration of approximately 10-5 M.
-
A blank cuvette containing only the solvent is used as a reference.
-
-
Measurement:
-
The absorption spectrum is recorded over a wavelength range of 200-800 nm.
-
The wavelength of maximum absorbance (λabs) is identified.
-
The molar extinction coefficient is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the emission maxima (λem) and relative fluorescence intensity.
-
Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Sample Preparation:
-
Solutions are prepared in a spectroscopic grade solvent at a concentration low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
-
Measurement:
-
The sample is excited at its absorption maximum (λabs).
-
The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
The wavelength of maximum emission (λem) is identified.
-
Fluorescence Quantum Yield (Φ) Determination (Comparative Method)
-
Objective: To determine the efficiency of the fluorescence process.
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: A standard with an emission profile close to that of the sample is chosen (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54).
-
Procedure:
-
A series of solutions of both the sample and the standard are prepared at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
The absorption and fluorescence spectra of all solutions are recorded. The integrated fluorescence intensity is the area under the emission curve.
-
A graph of integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard.
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)
-
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the number of photons versus arrival time is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential function.
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the comparative study of the photophysical properties of fluorinated benzophenones.
Caption: Experimental workflow for characterizing fluorinated benzophenones.
Validating the Structure of 2-Bromo-3'-fluoro-5'-methylbenzophenone: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. The precise arrangement of atoms dictates the compound's physical, chemical, and biological properties. While X-ray crystallography stands as the gold standard for absolute structure elucidation, a suite of spectroscopic techniques provides complementary and often more accessible data for structural validation. This guide provides a comparative overview of X-ray crystallography and other key analytical methods for validating the structure of a novel compound such as 2-Bromo-3'-fluoro-5'-methylbenzophenone.
Comparison of Analytical Techniques for Structural Elucidation
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample (e.g., crystallinity), the level of detail required, and the available instrumentation. While X-ray crystallography provides an unparalleled level of detail for crystalline solids, spectroscopic methods offer valuable insights into the connectivity and electronic environment of atoms in both solid and solution states. A combination of these techniques is often employed for comprehensive structural characterization.[1][2][3][4][5]
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | High-quality single crystal. | Low | Provides absolute and unambiguous structure determination. | Crystal growth can be a significant bottleneck; not suitable for amorphous solids or liquids. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity of atoms (through-bond correlations), chemical environment of nuclei, and stereochemical relationships. | Soluble sample in a suitable deuterated solvent. | High | Non-destructive; provides rich structural information in solution. | Does not provide absolute 3D structure; complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues. | Ionizable sample. | High | High sensitivity; provides accurate molecular weight. | Does not provide stereochemical information; fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid, liquid, or gas. | High | Fast and simple method for functional group identification.[1] | Provides limited information on the overall molecular structure. |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish correlations between different nuclei.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to deduce the connectivity and chemical environment of the atoms in the molecule.
Mass Spectrometry
-
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC or LC.
-
Ionization: The molecules are ionized using a suitable technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry can be used to determine the elemental composition, and the fragmentation pattern can provide clues about the molecular structure.
Infrared Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the ATR crystal of the IR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded by measuring the absorption of infrared radiation by the sample as a function of wavelength.
-
Spectral Interpretation: The positions and intensities of the absorption bands in the IR spectrum are correlated with the presence of specific functional groups (e.g., C=O, C-F, C-Br) in the molecule.
Visualization of Workflows
References
- 1. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. jchps.com [jchps.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-3'-fluoro-5'-methylbenzophenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-3'-fluoro-5'-methylbenzophenone, a halogenated organic compound.
As a brominated and fluorinated aromatic ketone, this compound is classified as a halogenated organic waste.[1] Improper disposal of such compounds can pose significant environmental and health risks. Adherence to established protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
In the event of a spill, contain the leak with an inert absorbent material such as sand or vermiculite.[2][3] The contaminated absorbent material should then be collected in a sealed, properly labeled container for disposal as hazardous waste.[2][3]
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound waste must be collected separately from non-halogenated organic waste, aqueous waste, and other reactive chemicals.[1][2][4]
Key Segregation Principles:
-
Do not mix with non-halogenated organic solvents.[4]
-
Do not mix with acidic or basic waste streams.[2]
-
Do not mix with heavy metals, pesticides, or cyanides.[2]
Collect waste this compound in a designated, clearly labeled, and sealed container.[1][2][5] The container should be stored in a cool, dry, and well-ventilated satellite accumulation area, away from ignition sources.[2][3]
Disposal Procedure
The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration at a licensed chemical destruction facility.[1][6] This process ensures the complete destruction of the hazardous components.
Step-by-Step Disposal Protocol:
-
Waste Identification: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other components present in the waste stream.[2]
-
Container Management: Use a designated container, such as a plastic-coated glass bottle or a polyethylene carboy, for collecting the halogenated waste.[1][5] Ensure the container is kept closed except when adding waste.[2]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[2]
-
Disposal Request: Once the container is nearly full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [1] |
| Storage Container | Labeled, sealed, chemical-resistant container | [2][5] |
| Segregation | Separate from non-halogenated, aqueous, and reactive wastes | [1][2][4] |
| Disposal Method | High-temperature incineration by a licensed facility | [1][6] |
| Spill Cleanup | Absorb with inert material, collect for hazardous waste disposal | [2][3] |
Experimental Workflow for Disposal
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 6. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistical Information for Handling 2-Bromo-3'-fluoro-5'-methylbenzophenone
Physical and Chemical Properties
While a comprehensive, experimentally verified dataset for this specific compound is not publicly available, the following table summarizes known properties.
| Property | Value | Reference |
| Molecular Weight | 293.135 g/mol | [1] |
| Purity | 97.0% | [1] |
| Appearance | Assumed to be a solid (powder/crystal) | General |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the safety data for structurally related substituted benzophenones and halogenated aromatic compounds, 2-Bromo-3'-fluoro-5'-methylbenzophenone should be handled as a hazardous substance. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory irritation.[2]
The following table outlines the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles.[2] A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective gown are mandatory.[2][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a dust mask or respirator may be required.[2] |
| Hand Protection | Wear chemical-resistant gloves.[2] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and management of this compound within a laboratory setting.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Personal Protective Equipment : Wear appropriate PPE, including gloves and eye protection, when handling the package.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.
Handling and Use
-
Engineering Controls : All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing : When weighing the compound, use a balance inside the fume hood or in a ventilated enclosure to control dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene : Wash hands thoroughly after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.[2]
Spill Management
-
Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills : Evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste : Collect solid waste, including contaminated PPE, in a clearly labeled, sealed container.
-
Liquid Waste : Collect liquid waste from experiments in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal Vendor : All waste must be disposed of through a licensed hazardous waste disposal company.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
While a specific protocol for the synthesis of this compound is not available, a general procedure for a Friedel-Crafts acylation, a common method for synthesizing benzophenones, is provided below as an illustrative example.
Objective : To provide a general methodology for the synthesis of a substituted benzophenone via Friedel-Crafts acylation.
Materials :
-
Substituted Benzoyl Chloride (e.g., 2-bromobenzoyl chloride)
-
Substituted Benzene (e.g., 3-fluoro-5-methylbenzene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure :
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
In a fume hood, charge the flask with the substituted benzene and dichloromethane.
-
Cool the mixture to 0°C using an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.
-
Add the substituted benzoyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and dilute HCl.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Handling Workflow
The following diagram illustrates the key stages in the safe handling of this compound.
Caption: A flowchart illustrating the safe handling process for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
